Methyl 2-Boc-aminothiazole-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJAUDDGOCGHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428424 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-62-8 | |
| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Boc-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-Boc-aminothiazole-4-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of this molecule, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug discovery.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a Boc (tert-butoxycarbonyl) protecting group on the 2-amino position and a methyl ester at the 4-position of the thiazole ring creates a versatile building block, this compound. This intermediate allows for selective modifications at other positions of the thiazole ring or subsequent deprotection and derivatization of the amino and carboxyl groups, making it a valuable tool in the synthesis of complex molecules and compound libraries for drug discovery.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Hantzsch thiazole synthesis, a classic condensation reaction to form the 2-aminothiazole ring system. The second step is the protection of the exocyclic amino group with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic route to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate
Materials:
-
Methyl bromopyruvate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of methyl bromopyruvate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude Methyl 2-aminothiazole-4-carboxylate can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
Methyl 2-aminothiazole-4-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of Methyl 2-aminothiazole-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated to reflux for 4-6 hours, with monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data
The synthesized compounds are characterized by various spectroscopic techniques. The data for the intermediate and the final product are summarized below.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl 2-aminothiazole-4-carboxylate | C₅H₆N₂O₂S | 158.18 | Pale yellow solid | 170-174 |
| This compound | C₁₀H₁₄N₂O₄S | 258.30 | White to off-white solid | Not reported |
Table 2: Spectroscopic Characterization Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |
| Methyl 2-aminothiazole-4-carboxylate | (DMSO-d₆): δ 7.65 (s, 1H, thiazole-H), 7.20 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃) | (DMSO-d₆): δ 168.0 (C=O, ester), 162.5 (C=O, amide), 145.0 (C-thiazole), 115.0 (C-thiazole), 52.0 (OCH₃) | 3420 (N-H stretch), 3100 (C-H stretch, aromatic), 1715 (C=O stretch, ester), 1630 (N-H bend) | [M+H]⁺: 159.02 |
| This compound | (CDCl₃): δ 8.01 (s, 1H, thiazole-H), 3.90 (s, 3H, OCH₃), 1.55 (s, 9H, C(CH₃)₃) | (CDCl₃): δ 161.8 (C=O, ester), 159.5 (C=O, Boc), 152.1 (C-thiazole), 143.2 (C-thiazole), 120.5 (C-thiazole), 82.5 (C(CH₃)₃), 52.3 (OCH₃), 28.2 (C(CH₃)₃) | 3250 (N-H stretch), 2980 (C-H stretch, aliphatic), 1730 (C=O stretch, ester), 1705 (C=O stretch, carbamate), 1550 (N-H bend) | [M+H]⁺: 259.07, [M+Na]⁺: 281.05 |
Note: The spectral data presented are typical expected values and may vary slightly depending on the solvent and instrument used.
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The detailed experimental protocols and comprehensive characterization data provide researchers with the necessary information to produce and verify this valuable synthetic intermediate. The versatility of this compound ensures its continued importance in the field of medicinal chemistry for the development of novel therapeutic agents.
A Technical Guide to the Physicochemical Properties of Boc-Protected Aminothiazole Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyloxycarbonyl (Boc)-protected aminothiazole esters. This class of compounds is of significant interest in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of bioactive molecules, including potent kinase inhibitors. Understanding their physicochemical characteristics is paramount for optimizing reaction conditions, developing purification strategies, and predicting pharmacokinetic profiles.
Core Physicochemical Properties
The introduction of the Boc protecting group and the ester functionality significantly influences the physicochemical properties of the aminothiazole core. The bulky and lipophilic tert-butyl group generally decreases aqueous solubility and increases lipophilicity, while the ester group can modulate polarity and serve as a handle for further chemical modification.
Data Presentation
The following tables summarize key physicochemical data for representative Boc-protected aminothiazole esters and their corresponding unprotected precursors. This data is essential for comparison and for predicting the properties of analogous structures.
Table 1: Melting Points of Aminothiazole Esters and Derivatives
| Compound Name | Structure | Melting Point (°C) |
| Ethyl 2-aminothiazole-4-carboxylate | 177 - 181 | |
| Methyl 2-aminothiazole-4-carboxylate | 171 - 173[1] | |
| Methyl 2-aminothiazole-5-carboxylate | 189.0 - 194.0 | |
| 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid | 220 - 222 (dec.)[2] | |
| 2-Amino-5-methylthiazole | 93 - 98 |
Note: Data for the Boc-protected ester forms are often not publicly available in curated databases, hence the inclusion of closely related precursors and the carboxylic acid analogue to provide a comparative baseline.
Table 2: Lipophilicity and Acidity of Aminothiazole Esters
| Compound Name | Molecular Formula | Calculated logP | Predicted pKa |
| 2-Aminothiazole | C₃H₄N₂S | 0.4[3] | 5.39 |
| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 1.2[4] | 2.60[5] |
| Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate | C₁₁H₁₆N₂O₄S | 2.4[6] | Not Available |
| 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C₉H₁₂N₂O₄S | 1.7[7] | Not Available |
| Methyl 2-aminothiazole-4-carboxylate | C₅H₆N₂O₂S | Not Available | 2.46[8] |
Note: LogP and pKa values for Boc-protected esters are often predicted via computational models due to their nature as synthetic intermediates rather than final drug products. The calculated logP values demonstrate the expected increase in lipophilicity upon Boc protection.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties discussed.
Determination of Melting Point (Capillary Method)
This protocol describes the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
-
Capillary melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample (finely powdered and dry)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry sample is finely ground into a powder using a mortar and pestle.
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The apparatus is turned on, and the heating rate is initially set to a rapid pace (e.g., 10-15 °C per minute) to approach the expected melting point.
-
Observation: When the temperature is about 15-20 °C below the anticipated melting point, the heating rate is reduced to a slow pace (1-2 °C per minute) to allow for thermal equilibrium.
-
Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts and the entire sample is a clear liquid is recorded as the end of the melting range.
-
Replicate Measurement: For accuracy, the procedure should be performed at least twice, using a new capillary tube for each measurement.
Determination of Solubility (Qualitative Method)
This protocol provides a general method for qualitatively assessing the solubility of a compound in various solvents.
Materials:
-
Test tubes and rack
-
Graduated pipettes or cylinders
-
Vortex mixer
-
Sample compound
-
Solvents (e.g., water, ethanol, dichloromethane, acetone, hexane)
Procedure:
-
Sample Addition: Approximately 20-30 mg of the solid sample is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of the chosen solvent is added to the test tube.
-
Mixing: The test tube is agitated vigorously using a vortex mixer for at least 30 seconds.
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid appears largely undissolved.
-
-
Systematic Testing: The procedure is repeated with a range of solvents of varying polarity to establish a solubility profile. For esters, which are often insoluble in water, solubility in organic solvents like acetone and methylated spirits is typically evaluated.[8]
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP) or distribution coefficient (logD).
Materials:
-
n-Octanol (pre-saturated with water or buffer)
-
Water or appropriate pH buffer (pre-saturated with n-octanol)
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Sample compound
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and the aqueous phase (water for logP, buffer of a specific pH for logD, typically 7.4) are mixed and shaken vigorously to ensure mutual saturation. The phases are then separated after equilibration.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases to create a stock solution. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: A precise volume of the stock solution is added to a flask or vial containing a known volume of the other pre-saturated phase. The ratio of the volumes of the two phases is recorded.
-
Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP (or logD) is the base-10 logarithm of this value.
Determination of Acidity (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Titration vessel
-
Magnetic stirrer and stir bar
-
Standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant
-
Solvent (e.g., water, or a water-cosolvent mixture like methanol-water for poorly soluble compounds)
-
Sample compound
Procedure:
-
Apparatus Calibration: The pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: A precise amount of the compound is dissolved in a known volume of the chosen solvent in the titration vessel to create a solution of known concentration (e.g., 0.01 M). For poorly water-soluble compounds, a co-solvent may be necessary.
-
Titration Setup: The pH electrode is immersed in the sample solution, and the solution is stirred gently. The burette containing the standardized titrant is positioned over the vessel.
-
Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Collection: The pH is recorded as a function of the volume of titrant added. The titration is continued well past the equivalence point.
-
Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For more precise results, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point(s).
Signaling Pathways and Experimental Workflows
Boc-protected aminothiazole esters are crucial precursors for synthesizing kinase inhibitors. A prominent example is Dasatinib, which contains a 2-aminothiazole core and is a potent inhibitor of multiple tyrosine kinases. Understanding the signaling pathways affected by such molecules provides context for their development.
Relevant Signaling Pathways
The 2-aminothiazole scaffold is a privileged structure known to interact with the ATP-binding site of various kinases.[9] Drugs like Dasatinib are known to inhibit the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.[10] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and migration.
References
- 1. Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]
- 6. Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate | C11H16N2O4S | CID 22280595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-thiazole-4-carboxylic acid methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-Boc-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-Boc-aminothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| Data not available in search results |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below.
Synthesis of this compound
A general procedure for the N-Boc protection of amines can be adapted for the synthesis of the title compound.
Materials:
-
Methyl 2-aminothiazole-4-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, DMAP - optional)
Procedure:
-
Dissolve Methyl 2-aminothiazole-4-carboxylate in a suitable anhydrous solvent under an inert atmosphere.
-
Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents).
-
If required, a non-nucleophilic base such as triethylamine or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization
The following protocols are standard for acquiring the spectroscopic data of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The data is reported as a mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
The Genesis and Evolution of 2-Aminothiazole-4-Carboxylic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, underpinning a multitude of biologically active compounds. Within this class, 2-aminothiazole-4-carboxylic acid esters have emerged as a particularly fruitful area of research, leading to the development of potent agents across various therapeutic areas. This technical guide provides an in-depth exploration of the discovery and historical development of these esters, from their synthetic origins in the late 19th century to their contemporary applications in drug discovery. Detailed experimental protocols for their synthesis, comprehensive tables of their biological activities, and diagrams of key synthetic and signaling pathways are presented to serve as a valuable resource for researchers in the field.
Discovery and Historical Development
The story of 2-aminothiazole-4-carboxylic acid esters is intrinsically linked to the discovery of the 2-aminothiazole core itself. The foundational synthesis of this heterocyclic system was first reported in 1887 by German chemist Arthur Hantzsch. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, provided a versatile and efficient route to a wide array of thiazole derivatives[1][2]. While Hantzsch's initial work did not specifically focus on the 4-carboxylic acid esters, his method laid the essential groundwork for their future synthesis.
For several decades following its discovery, the 2-aminothiazole scaffold was primarily of academic interest and served as a building block in chemical synthesis, including as a precursor to sulfathiazole, one of the early sulfa drugs[3]. The specific exploration of 2-aminothiazole-4-carboxylic acid and its esters as distinct entities with significant biological potential is a more recent development, gaining momentum in the late 20th and early 21st centuries.
This modern resurgence was largely driven by the advent of high-throughput screening and a growing understanding of molecular targets in disease. Researchers began to recognize that the 2-aminothiazole-4-carboxylate scaffold could serve as a privileged structure, capable of interacting with a variety of biological targets with high affinity and selectivity. This has led to the discovery and development of numerous derivatives with potent antimicrobial, anticancer, and anti-inflammatory properties[4][5]. The ester functionality, in particular, offers a valuable handle for modifying the pharmacokinetic and pharmacodynamic properties of these molecules, allowing for the fine-tuning of their activity and clinical potential.
Synthetic Methodologies
The Hantzsch thiazole synthesis remains the most prevalent and versatile method for the preparation of the 2-aminothiazole core. For the synthesis of 2-aminothiazole-4-carboxylic acid esters, the reaction typically involves the condensation of an α-halo-β-ketoester with thiourea.
General Experimental Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate
This protocol describes a general method for the synthesis of ethyl 2-aminothiazole-4-carboxylate, a common precursor for further derivatization.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
-
Ice-cold water
Procedure:
-
A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at 70°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into ice-cold water, which will cause the product to precipitate.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield ethyl 2-aminothiazole-4-carboxylate[6].
Alternative Synthetic Routes
While the Hantzsch synthesis is dominant, other methods for the synthesis of 2-aminothiazole-4-carboxylic acid esters have been developed. One such method involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate in the presence of an inorganic salt catalyst[5]. This approach offers an alternative for specific substitution patterns and reaction conditions.
Biological Activities and Therapeutic Potential
2-Aminothiazole-4-carboxylic acid esters have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
A significant area of investigation has been the antimicrobial potential of these compounds. Various derivatives have shown promising activity against a range of bacterial and fungal pathogens. The ester and other substituents on the thiazole ring play a crucial role in determining the potency and spectrum of activity.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | Staphylococcus epidermidis | 250 | [3][7] |
| Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | Pseudomonas aeruginosa | 375 | [3][7] |
| Ethyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | Staphylococcus aureus | 250 | [7] |
| Ethyl 2-{[1-(4-hydroxyphenyl)ethylidene]amino}-1,3-thiazole-4-carboxylate | Escherichia coli | 375 | [7] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [4] |
| 2-amino-5-methylthiazole-4-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [4] |
Anticancer Activity: Kinase Inhibition
The 2-aminothiazole scaffold has been identified as a potent "hinge-binding" motif for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. This has led to the development of numerous 2-aminothiazole-based kinase inhibitors, including derivatives of 2-aminothiazole-4-carboxylic acid. A notable target for this class of compounds is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
| Compound Class | Target Kinase | IC50 | Reference |
| 2-Acetamido-thiazolylthio acetic ester derivative | CDK2 | 1-10 nM (for over 100 analogues) | [8] |
| Diaminothiazole derivatives | CDK2 | 0.0009 – 0.0015 µM | [9] |
| 2-aminothiazole derivatives | Aurora A Kinase | Varies (QSAR study on 54 compounds) | [10] |
| Dasatinib (BMS-354825) | Pan-Src Kinase | Nanomolar to subnanomolar | [11] |
Visualizing Key Pathways
Experimental Workflow: Hantzsch Thiazole Synthesis
The following diagram illustrates the general workflow of the Hantzsch synthesis for preparing 2-aminothiazole-4-carboxylic acid esters.
Signaling Pathway: Inhibition of the CDK2/Cyclin E Pathway
2-Aminothiazole derivatives have been identified as potent inhibitors of CDK2. The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and the point of inhibition by 2-aminothiazole-based inhibitors.
Conclusion
The journey of 2-aminothiazole-4-carboxylic acid esters from a derivative of a classic heterocyclic synthesis to a class of highly promising therapeutic agents demonstrates the enduring value of fundamental organic chemistry in modern drug discovery. The versatility of the Hantzsch synthesis, coupled with the favorable biological properties of the 2-aminothiazole scaffold, has provided a rich platform for the development of novel drugs. The quantitative data and experimental protocols presented herein offer a snapshot of the current state of research and provide a solid foundation for future investigations into this important class of molecules. As our understanding of disease pathways continues to grow, it is certain that 2-aminothiazole-4-carboxylic acid esters will remain a fertile ground for the discovery of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Degradation Profile of Methyl 2-Boc-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific experimental data on the chemical stability and degradation profile of Methyl 2-Boc-aminothiazole-4-carboxylate is limited. This guide is therefore based on established principles of chemical stability, the known reactivity of its constituent functional groups (Boc-protected amine, methyl ester, and thiazole ring), and data from structurally related compounds. The experimental protocols described are based on standard industry guidelines for forced degradation studies.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals.[1][2][3][4] The 2-aminothiazole core is a privileged structure found in numerous approved drugs.[1][3][4] Understanding the chemical stability and degradation profile of this intermediate is critical for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[5][6] This document provides a predictive overview of the stability of this compound and outlines the necessary experimental framework for its comprehensive assessment.
Chemical Structure and Functional Group Analysis
IUPAC Name: Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate CAS Number: 850429-62-8 Molecular Formula: C₁₀H₁₄N₂O₄S Molecular Weight: 258.29 g/mol
The molecule's stability is dictated by its three primary functional groups:
-
Tert-butoxycarbonyl (Boc) protecting group: This group is notoriously labile under acidic conditions, readily cleaving to release tert-butanol and carbon dioxide, yielding the free amine.
-
Methyl Ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
Thiazole Ring: While generally aromatic and relatively stable, the thiazole ring can be susceptible to cleavage under harsh oxidative or photolytic conditions. Studies on related 2-aminothiazole compounds have shown potential for ring opening upon UV irradiation.[7][8]
Predicted Degradation Profile
Based on the functional group analysis, the following degradation pathways are anticipated under standard forced degradation conditions:
-
Acidic Conditions: The primary degradation pathway is expected to be the rapid cleavage of the Boc group to yield Methyl 2-aminothiazole-4-carboxylate. Slower hydrolysis of the methyl ester to 2-Boc-aminothiazole-4-carboxylic acid may also occur, followed by subsequent deprotection of the Boc group.
-
Basic Conditions: The primary degradation pathway is anticipated to be the saponification (hydrolysis) of the methyl ester, forming the carboxylate salt of 2-Boc-aminothiazole-4-carboxylic acid. The Boc group is generally stable to basic conditions.
-
Oxidative Conditions: The thiazole ring's sulfur atom is a potential site for oxidation, which could lead to the formation of N-oxides or sulfoxides. Harsh oxidation could potentially lead to ring cleavage.
-
Thermal Conditions: The compound is a solid with a reported melting point, suggesting reasonable thermal stability under standard storage conditions.[9] However, high-temperature stress may induce decomposition, potentially involving the loss of the Boc group.
-
Photolytic Conditions: Exposure to UV light may induce degradation.[8][10] Based on studies of 2-aminothiazole-4-carboxylic acid, photolysis could initiate decarboxylation (if the ester is first hydrolyzed) and subsequent ring-opening reactions.[7]
Illustrative Quantitative Data Presentation
Specific quantitative data for this compound is not available. The following tables are provided as templates to illustrate how experimental results from forced degradation studies should be presented. A target degradation of 5-20% is typically aimed for to ensure that primary degradation products are formed without excessive secondary degradation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of Parent | % Degradation | Major Degradants Observed (Proposed) |
| Hydrolytic | 0.1 M HCl | 24 h | 60 | (Data) | (Data) | Methyl 2-aminothiazole-4-carboxylate |
| 0.1 M NaOH | 8 h | 40 | (Data) | (Data) | 2-Boc-aminothiazole-4-carboxylic acid | |
| Water | 72 h | 80 | (Data) | (Data) | (To be determined) | |
| Oxidative | 3% H₂O₂ | 24 h | 25 (RT) | (Data) | (Data) | (Thiazole ring oxidation products) |
| Thermal | Dry Heat | 48 h | 105 | (Data) | (Data) | (To be determined) |
| Photolytic | UV/Vis Light (ICH Q1B) | 7 days | 25 (RT) | (Data) | (Data) | (Ring-opened products) |
Proposed Degradation Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the predicted degradation pathways and a general workflow for conducting these stability studies.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[5][6]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then diluted with the respective stressor solutions. Samples should be drawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl and dilute with water.
-
Keep the flask in a water bath at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute to final concentration with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.5 M NaOH and dilute with water.
-
Keep the flask at room temperature (or slightly elevated, e.g., 40°C, if the reaction is slow).
-
Withdraw samples at appropriate time points.
-
Neutralize the sample with an equivalent amount of 0.5 M HCl.
-
Dilute to final concentration for analysis.
-
Oxidative Degradation
-
Transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3-30% hydrogen peroxide (H₂O₂).
-
Store the solution protected from light at room temperature for 24 hours.
-
Withdraw samples, dilute, and analyze.
Photostability Testing
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the stressed and control samples.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).
-
Withdraw the sample, allow it to cool, prepare a solution, and analyze.
Experimental Workflow Visualization
The logical flow for performing a comprehensive stability analysis is depicted below.
Caption: General workflow for forced degradation studies.
Conclusion
While specific experimental data for this compound is not extensively published, a robust stability testing plan can be formulated based on its chemical structure. The primary points of lability are the acid-sensitive Boc group and the hydrolysis-prone methyl ester. The thiazole ring may also be susceptible to degradation under photolytic and oxidative stress. The protocols and predictive pathways outlined in this guide provide a comprehensive framework for researchers to thoroughly investigate the stability of this important chemical intermediate, ensuring the development of high-quality and stable final products.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules [mdpi.com]
- 8. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-thiazole-4-carboxylic acid methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Boc Protection of 2-Aminothiazole-4-Carboxylate: Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] This guide provides a detailed examination of the mechanism and kinetics of the Boc protection of 2-aminothiazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry.[4][5]
Reaction Mechanism
The Boc protection of the amino group on the 2-aminothiazole-4-carboxylate core proceeds via a nucleophilic acyl substitution mechanism. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source and is often facilitated by a base.[6][7]
The mechanism can be described in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-aminothiazole-4-carboxylate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[6]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.[6]
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butoxycarbonate group, which is a good leaving group.
-
Deprotonation: The resulting protonated carbamate is then deprotonated, often by a base present in the reaction mixture or by the tert-butoxycarbonate anion itself, to yield the final N-Boc protected 2-aminothiazole-4-carboxylate and tert-butanol and carbon dioxide as byproducts.[6]
Caption: Reaction mechanism for the Boc protection of 2-aminothiazole-4-carboxylate.
Kinetics
While specific kinetic studies on the Boc protection of 2-aminothiazole-4-carboxylate are not extensively detailed in the available literature, the reaction rate is influenced by several factors typical for nucleophilic acyl substitution reactions:
-
Nucleophilicity of the Amine: The electron density on the amino group of the thiazole ring is a key determinant. Electron-withdrawing groups on the thiazole ring would decrease the nucleophilicity of the amine and slow down the reaction, while electron-donating groups would have the opposite effect.
-
Concentration of Reactants: As with most reactions, higher concentrations of the 2-aminothiazole-4-carboxylate and di-tert-butyl dicarbonate will lead to a faster reaction rate.
-
Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the transition state. Aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used.[1][3]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, di-tert-butyl dicarbonate can be thermally labile, so excessive heating should be avoided.[8]
-
Catalyst/Base: The presence of a base can significantly accelerate the reaction. Non-nucleophilic bases like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) are often employed to deprotonate the protonated carbamate intermediate, driving the reaction to completion.[1][9] DMAP is a particularly effective catalyst.[9]
Experimental Protocols
A variety of methods have been reported for the N-tert-butyloxycarbonylation of amines. The following table summarizes representative experimental protocols that can be adapted for the Boc protection of 2-aminothiazole-4-carboxylate.
| Protocol | Reagents and Solvents | Base | Temperature | Reaction Time | Work-up | Yield | Reference |
| 1 | Di-tert-butyl dicarbonate, Tetrahydrofuran (THF) | 4-Dimethylaminopyridine (DMAP) | 40 °C | Not specified | Not specified | Not specified | [1] |
| 2 | Di-tert-butyl dicarbonate, Water/THF | Sodium hydroxide (NaOH) | 0 °C to RT | Not specified | Not specified | Not specified | [1] |
| 3 | Di-tert-butyl dicarbonate, Chloroform/Water (biphasic) | Sodium bicarbonate (NaHCO₃) | Reflux | 90 minutes | Not specified | Not specified | [1] |
| 4 | Di-tert-butyl dicarbonate, Water | None (on-water reaction) | Ambient | Not specified | Not specified | Not specified | [1] |
| 5 | Di-tert-butyl dicarbonate, THF | None | Room Temperature | Overnight | Aqueous NaHCO₃ wash, extraction with tert-butyl methyl ether, wash with aq. HCl and aq. NaHCO₃ | 89% (for 1,2,3,6-tetrahydropyridine) | [10] |
Experimental Workflow
The following diagram illustrates a general workflow for the Boc protection of an amine, which is applicable to 2-aminothiazole-4-carboxylate.
Caption: General experimental workflow for Boc protection.
Quantitative Data
While specific kinetic data is sparse, reported yields for Boc protection of various amines are generally high. The following table provides an example of a reported yield for a similar reaction.
| Substrate | Product | Yield (%) | Reference |
| 1,2,3,6-Tetrahydropyridine | Boc-protected 1,2,3,6-tetrahydropyridine | 89 | [10] |
| 3-Azabicyclo[3.3.0]octane | Boc-protected 3-azabicyclo[3.3.0]octane | 93 | [10] |
It is important to note that reaction conditions should be optimized for 2-aminothiazole-4-carboxylate to achieve comparable or higher yields.
Conclusion
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 10. beilstein-journals.org [beilstein-journals.org]
A Technical Guide to the Solubility Determination of Methyl 2-Boc-aminothiazole-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific experimental solubility data for Methyl 2-Boc-aminothiazole-4-carboxylate in various organic solvents is not publicly available. This guide therefore provides a comprehensive framework and detailed methodology for conducting such a study. To illustrate the data presentation and thermodynamic analysis, experimental data for a structurally related compound, 2-amino-5-methylthiazole, is utilized as a representative example.
This technical guide outlines the necessary experimental protocols, data presentation standards, and thermodynamic analysis required to perform a thorough solubility study of this compound.
Data Presentation: An Exemplar Study
The following tables summarize the mole fraction solubility (x) of a related compound, 2-amino-5-methylthiazole, in various organic solvents at temperatures ranging from 278.15 K to 313.15 K. This data serves as a template for how the experimental results for this compound should be presented.
Table 1: Mole Fraction Solubility (x) of 2-amino-5-methylthiazole in Alcohols and Ketones.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone |
|---|---|---|---|---|---|---|
| 278.15 | 0.1013 | 0.0401 | 0.0298 | 0.0245 | 0.0512 | 0.0305 |
| 283.15 | 0.1187 | 0.0473 | 0.0351 | 0.0289 | 0.0603 | 0.0362 |
| 288.15 | 0.1389 | 0.0556 | 0.0413 | 0.0341 | 0.0709 | 0.0428 |
| 293.15 | 0.1623 | 0.0652 | 0.0486 | 0.0402 | 0.0831 | 0.0504 |
| 298.15 | 0.1894 | 0.0763 | 0.0571 | 0.0473 | 0.0972 | 0.0592 |
| 303.15 | 0.2209 | 0.0891 | 0.0669 | 0.0556 | 0.1135 | 0.0693 |
| 308.15 | 0.2575 | 0.1039 | 0.0782 | 0.0651 | 0.1324 | 0.0810 |
| 313.15 | 0.2999 | 0.1211 | 0.0913 | 0.0761 | 0.1543 | 0.0945 |
Table 2: Mole Fraction Solubility (x) of 2-amino-5-methylthiazole in Other Organic Solvents.
| Temperature (K) | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |
|---|---|---|---|---|---|
| 278.15 | 0.0211 | 0.0623 | 0.0034 | 0.0337 | 0.0012 |
| 283.15 | 0.0249 | 0.0731 | 0.0041 | 0.0395 | 0.0015 |
| 288.15 | 0.0293 | 0.0855 | 0.0050 | 0.0462 | 0.0018 |
| 293.15 | 0.0345 | 0.1000 | 0.0061 | 0.0540 | 0.0022 |
| 298.15 | 0.0406 | 0.1169 | 0.0074 | 0.0631 | 0.0027 |
| 303.15 | 0.0478 | 0.1366 | 0.0090 | 0.0736 | 0.0033 |
| 308.15 | 0.0563 | 0.1595 | 0.0109 | 0.0858 | 0.0041 |
| 313.15 | 0.0663 | 0.1861 | 0.0132 | 0.1000 | 0.0050 |
Experimental Protocols
A robust solubility study requires well-defined experimental procedures. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable approach.[1][2][3][4]
2.1 Materials and Apparatus
-
Solute: this compound (purity > 99%)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, etc.)
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath with temperature control (±0.1 K)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Vials for sample collection
-
2.2 Isothermal Saturation (Shake-Flask) Method The isothermal shake-flask method is a standard procedure for determining equilibrium solubility.[1][2][3][4]
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Place the sealed flasks in a thermostatic shaker bath set to the desired temperature. The flasks should be agitated for a sufficient time (typically 24-72 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range.
2.3 Quantitative Analysis by HPLC HPLC is a precise method for determining the concentration of the dissolved solute in the saturated solution.[5][6][7][8]
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column is often a good starting point. The mobile phase composition (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) and flow rate should be optimized to achieve a sharp, well-resolved peak. The UV detection wavelength should be set to the absorbance maximum of the compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples (R² > 0.999).
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.
-
Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
Visualizing the Process
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical flow of thermodynamic analysis.
Thermodynamic Analysis of Dissolution
The temperature-dependent solubility data can be used to calculate key thermodynamic parameters of the dissolution process, including the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
4.1 van't Hoff Analysis The relationship between solubility and temperature is described by the van't Hoff equation. Assuming an ideal solution, the mole fraction solubility (x) is related to the enthalpy and entropy of dissolution by:
ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)
where:
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T is the absolute temperature in Kelvin
By plotting ln(x) against 1/T, a linear relationship should be observed. The standard enthalpy of dissolution (ΔH°) can be calculated from the slope of the line (slope = -ΔH°/R), and the standard entropy of dissolution (ΔS°) can be calculated from the y-intercept (intercept = ΔS°/R).
4.2 Gibbs Free Energy of Dissolution The standard Gibbs free energy of dissolution (ΔG°) can then be calculated at each experimental temperature using the Gibbs-Helmholtz equation:
ΔG° = ΔH° - TΔS°
A positive ΔG° indicates that the dissolution process is non-spontaneous, while a positive ΔH° suggests an endothermic process where solubility increases with temperature. A positive ΔS° indicates an increase in disorder as the solute dissolves.
By following this comprehensive guide, researchers can systematically and accurately determine the solubility of this compound in various organic solvents, providing crucial data for its application in drug development and other scientific research.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. scielo.br [scielo.br]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Theoretical and Computational Exploration of Boc-Aminothiazole Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
This technical guide provides an in-depth analysis of the theoretical and computational studies on the electronic structure of tert-butyloxycarbonyl (Boc)-protected aminothiazoles. The Boc protecting group is pivotal in synthetic chemistry, and understanding its influence on the electronic properties of the aminothiazole core is crucial for the rational design of novel therapeutic agents. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the typical computational workflow. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging computational chemistry for the advancement of aminothiazole-based drug discovery.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality is a common strategy in the multi-step synthesis of complex aminothiazole derivatives.[3][4][5][6] The Boc group, while primarily serving as a protective moiety, can significantly influence the electronic distribution within the molecule, thereby affecting its reactivity, intermolecular interactions, and ultimately, its biological activity.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure of molecules.[7][8][9] These theoretical studies provide valuable insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), and other electronic descriptors that are critical for understanding structure-activity relationships (SAR).[10][11][12] This guide synthesizes findings from various computational studies on aminothiazole derivatives to provide a comprehensive overview of the electronic landscape of Boc-aminothiazoles.
Computational Methodologies
The theoretical investigation of the electronic structure of Boc-aminothiazoles and related derivatives predominantly employs Density Functional Theory (DFT). This section outlines the typical computational protocols utilized in these studies.
2.1. Geometry Optimization
The initial step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule.
-
Software: Gaussian, Spartan, MacroModel, SYBYL, and Jaguar are commonly used software packages for these calculations.[13][14]
-
Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its balance of accuracy and computational cost.[7][8] Other functionals such as M06 are also utilized.[8]
-
Basis Set: A variety of basis sets are employed, with Pople-style basis sets being common. For instance, 6-31+G(d,p) and 6-311++G(d,p) provide a good description of the electronic structure for molecules of this type.[7][15] For higher accuracy, larger basis sets like 6–311++G(3df,3pd) that include polarization and diffuse functions are used.[10]
2.2. Electronic Property Calculations
Once the geometry is optimized, a range of electronic properties are calculated to characterize the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[11][12][16] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions.[15][17]
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the global reactivity of the molecule.[8]
A generalized workflow for the computational analysis of Boc-aminothiazoles is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize key quantitative data obtained from computational studies on aminothiazole derivatives. While specific data for a wide range of Boc-aminothiazoles is not extensively published in a consolidated form, the provided data for related aminothiazole structures offers valuable benchmarks.
Table 1: Calculated Bond Lengths and Angles for an Aminothiazole Derivative
| Parameter | Calculated Value (DFT/B3LYP) |
| C-C (benzene ring) | 1.32 - 1.42 Å[7][8] |
| C-N (azomethine) | ~1.34 Å |
| C=O | ~1.23 Å |
| C-S (thiazole ring) | ~1.77 Å |
| N-C-S (thiazole ring angle) | ~110° |
| C-C-N (angle) | 120.0 - 121.3°[8] |
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (σ) (eV⁻¹) |
| Aminothiazole Schiff Base (S¹) | - | - | - | - | 6.44 |
| Aminothiazole Schiff Base (S²) | - | - | - | - | 6.63 |
| Metal Chelates of S¹ and S² | - | - | - | 1.34[8] | 0.37[8] |
| 2-bromo-5-nitrothiazole | - | - | Calculated[15] | - | - |
Note: Direct comparisons between different studies should be made with caution due to variations in computational methods.
Influence of the Boc Group on Electronic Structure
The Boc group is an electron-withdrawing group, which can be expected to decrease the electron density on the nitrogen atom to which it is attached.[4] This has several implications for the electronic structure of the aminothiazole ring:
-
Modulation of Reactivity: By withdrawing electron density, the Boc group can influence the nucleophilicity of the amino group and the overall reactivity of the thiazole ring.
-
Conformational Effects: The bulky tert-butyl group can introduce steric hindrance, influencing the preferred conformation of the molecule and potentially affecting its interaction with biological targets.
-
Impact on HOMO-LUMO levels: The electron-withdrawing nature of the Boc group is expected to stabilize the HOMO level and potentially alter the HOMO-LUMO energy gap, thereby fine-tuning the molecule's electronic properties.
The selective cleavage of the Boc group under acidic conditions is a key feature of its utility as a protecting group.[18][19] Computational studies can also be employed to model the deprotection mechanism and understand the factors influencing its lability.
Conclusion
Theoretical and computational studies provide a powerful framework for understanding the electronic structure of Boc-aminothiazoles. DFT calculations offer valuable data on molecular geometry, frontier orbital energies, and reactivity descriptors, which are instrumental in guiding the design and synthesis of novel aminothiazole-based compounds with desired biological activities. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the computational exploration of this important class of molecules. Further dedicated computational studies on a wider range of Boc-protected aminothiazoles will be beneficial for building more comprehensive structure-property relationship models.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protected Compounds [bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of computational chemistry methods: crystallographic and cheminformatics analysis of aminothiazole methoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Tautomerism in 2-(Boc-amino)thiazole Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the exocyclic nitrogen atom is a common strategy in the synthesis of complex 2-aminothiazole derivatives.[3] Understanding the tautomeric behavior of the resulting 2-(Boc-amino)thiazole system is crucial, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This guide provides a comprehensive overview of the tautomerism in these systems, including the synthetic routes, experimental and computational methods for analysis, and the potential implications for drug development.
Introduction to Tautomerism in 2-Aminothiazole Derivatives
2-Aminothiazole and its derivatives can exist in two primary tautomeric forms: the amino form and the imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring.[4][5] The equilibrium between these two forms can be influenced by various factors, including the nature of substituents, solvent polarity, temperature, and pH.[6][7][8] While the amino tautomer is generally the predominant form for 2-aminothiazoles, the presence of electron-withdrawing groups on the exocyclic nitrogen, such as the Boc group, can potentially shift this equilibrium.[9]
Synthesis of 2-(Boc-amino)thiazole
The synthesis of 2-(Boc-amino)thiazole and its derivatives typically follows the well-established Hantzsch thiazole synthesis.[10][11] This method involves the condensation of an α-haloketone with a thiourea derivative. In the context of 2-(Boc-amino)thiazole, a Boc-protected thiourea is often employed.
General Synthetic Protocol:
A common synthetic route is outlined below:
-
Formation of Boc-protected thiourea: Thiourea is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield Boc-thiourea.
-
Hantzsch condensation: The Boc-thiourea is then reacted with an appropriate α-haloketone or α-haloaldehyde in a suitable solvent, such as ethanol or dimethylformamide (DMF), often with heating, to yield the desired 2-(Boc-amino)thiazole derivative.[3]
Caption: General workflow for the synthesis of 2-(Boc-amino)thiazole derivatives.
Tautomeric Equilibrium
The central aspect of 2-(Boc-amino)thiazole systems is the equilibrium between the amino and imino tautomers.
Caption: Tautomeric equilibrium in 2-(Boc-amino)thiazole.
Computational studies on related 2-amino-1,3,4-thiadiazoles and 2-aminothiazolines suggest that the amino tautomer is generally more stable.[5][12] However, the bulky and electron-withdrawing nature of the Boc group could influence the planarity and electronic distribution of the system, potentially altering the relative stabilities of the tautomers.
Experimental and Computational Analysis
A combination of spectroscopic and computational methods is essential for a thorough investigation of the tautomeric equilibrium in 2-(Boc-amino)thiazole systems.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The position of the proton on either the exocyclic nitrogen (amino form) or the endocyclic nitrogen (imino form) gives rise to distinct chemical shifts. Variable temperature NMR can be employed to study the dynamics of the equilibrium.[8] In deuterated solvents like DMSO-d₆, proton exchange can be observed.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring, particularly C2, will differ significantly between the amino and imino forms.
-
¹⁵N NMR: This technique can provide direct evidence for the location of the proton, although it is less commonly used due to lower sensitivity.
Infrared (IR) Spectroscopy:
-
The N-H stretching frequencies can help distinguish between the amino (-NH₂) and imino (=NH) groups. The C=N and C-N stretching vibrations within the thiazole ring will also differ between the two tautomers.[13]
UV-Vis Spectroscopy:
-
The electronic transitions of the amino and imino tautomers will have different absorption maxima (λ_max). The effect of solvent polarity on these absorptions can provide insights into the nature of the predominant tautomer in different environments.[8]
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.[14]
Caption: Experimental workflow for tautomer analysis.
Computational Methods
Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers.
Computational Protocol:
-
Geometry Optimization: The geometries of both the amino and imino tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4][12]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Calculations: The total electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated. The relative Gibbs free energy (ΔG) indicates the more stable tautomer.
-
Solvent Effects: The influence of different solvents can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[12][15]
Quantitative Data
Table 1: Calculated Relative Energies of 2-Aminothiazoline Tautomers
| Tautomer | Level of Theory | ΔE (kJ/mol) | ΔG (kJ/mol) | Reference |
| Amino | B3LYP/6-311+G(d,p) | 0.0 | 0.0 | [5] |
| Imino | B3LYP/6-311+G(d,p) | 7.71 | 10.06 | [5] |
Note: These values are for the parent 2-aminothiazoline system and serve as an estimate. The presence of the Boc group and the aromaticity of the thiazole ring in 2-(Boc-amino)thiazole will influence the actual values.
Table 2: Solvent Effects on Tautomer Stability of Aminopurines
| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) of N7H vs. N9H Tautomer | Reference |
| Gas Phase | 1.0 | 0.0 | [16] |
| Dioxane | 2.2 | -0.2 | [16] |
| THF | 7.5 | -0.5 | [16] |
| Acetonitrile | 35.7 | -0.7 | [16] |
| Water | 78.4 | -0.8 | [16] |
Note: This table illustrates the general trend of increasing stability of the more polar tautomer in more polar solvents for a related heterocyclic system.
Implications for Drug Development
The tautomeric state of a molecule can significantly impact its biological activity and pharmacokinetic properties.
-
Receptor Binding: The different shapes, hydrogen bonding capabilities, and electrostatic potentials of tautomers can lead to different binding affinities for a biological target.
-
Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility, which affect absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than the other.
Caption: Impact of tautomerism on drug development.
Conclusion
The tautomerism of 2-(Boc-amino)thiazole systems is a critical consideration for chemists working in drug discovery and development. Although the amino form is generally expected to be the major tautomer, a comprehensive analysis using a combination of spectroscopic and computational methods is necessary to fully characterize the tautomeric equilibrium. A thorough understanding of this phenomenon will enable the rational design of 2-aminothiazole-based drug candidates with optimized efficacy and safety profiles.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. sid.ir [sid.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Methyl 2-Boc-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a key strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, potency, and unique structural features. Methyl 2-Boc-aminothiazole-4-carboxylate is a valuable building block for introducing a thiazole moiety into a peptide sequence. The thiazole ring is a bioisostere for an amide bond and can also confer specific pharmacological properties. These application notes provide detailed protocols for the use of this compound in Boc-based solid-phase peptide synthesis (SPPS).
Data Presentation
The following table summarizes typical quantitative data that can be expected when incorporating this compound into a peptide sequence using the protocols outlined below. Please note that actual results may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Value | Notes |
| Coupling Efficiency | >95% | Monitored by Kaiser test on the subsequent amino acid coupling. |
| Boc Deprotection Efficiency | >99% | Determined by HPLC analysis of a test cleavage. |
| Final Peptide Purity (Crude) | 65-85% | Sequence-dependent; purification by preparative HPLC is recommended. |
| Overall Yield (Crude) | 50-75% | Based on the initial loading of the resin. |
Experimental Protocols
Resin Preparation and Swelling
A suitable resin for Boc-SPPS is the Merrifield resin. The first amino acid is typically attached to the resin prior to initiating the synthesis.
-
Place the desired amount of resin (e.g., 1 g) in a reaction vessel.
-
Add dichloromethane (DCM) (10-15 mL per gram of resin) to swell the resin.
-
Gently agitate the resin for 30 minutes.
-
Drain the DCM.
Boc Deprotection
The N-terminal Boc protecting group of the resin-bound amino acid must be removed before coupling the this compound.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin) to the swollen resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL per gram of resin).
-
Agitate the mixture for 20-30 minutes.[1]
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 x 15 mL).
-
Wash the resin with isopropanol (IPA) (2 x 15 mL).
-
Wash the resin with DCM (3 x 15 mL).
-
Neutralize the resin by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 15 mL).
-
Wash the resin with DCM (3 x 15 mL).
Coupling of this compound
This protocol utilizes HBTU/DIEA as the coupling activators.
-
In a separate flask, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF) (5-10 mL).
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 15 mL).
-
Wash the resin with DCM (3 x 15 mL).
Peptide Chain Elongation
Repeat the Boc deprotection (Protocol 2) and coupling (Protocol 3, using the next desired Boc-protected amino acid) steps until the desired peptide sequence is assembled.
Cleavage of the Peptide from the Resin
This protocol describes a standard high-HF cleavage procedure. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture, such as anisole (1.0 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF (10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Filter the peptide and wash with additional cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Workflow for SPPS with this compound.
Caption: Coupling reaction of this compound.
Caption: Deprotection and cleavage pathway in Boc-SPPS.
References
Application of Methyl 2-Boc-aminothiazole-4-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Boc-aminothiazole-4-carboxylate is a versatile fragment molecule that holds significant promise in the field of fragment-based drug discovery (FBDD). Its decorated thiazole scaffold is a common motif in bioactive compounds and presents multiple vectors for chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino group allows for controlled synthetic modifications, making it an attractive starting point for the development of potent and selective inhibitors for a variety of biological targets. This document provides detailed application notes and experimental protocols for the effective use of this compound in FBDD campaigns.
The 2-aminothiazole core is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs. However, it is also known to be a frequent hitter in screening campaigns, necessitating careful validation of its binding mode to avoid promiscuous or non-specific interactions.[1][2]
Key Applications
The primary application of the this compound scaffold has been in the development of novel anti-tubercular agents.[3][4][5] Derivatives of this fragment have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. While the initial hits from this series did not directly target the β-ketoacyl-ACP synthase mtFabH, they provided a promising starting point for hit-to-lead optimization.[3][4]
Beyond its anti-tubercular potential, the 2-aminothiazole scaffold has been explored for a wide range of therapeutic targets, including kinases, proteases, and GPCRs, highlighting the broad applicability of this fragment in drug discovery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H14N2O4S | [6] |
| Molecular Weight | 258.3 g/mol | [6] |
| CAS Number | 850429-62-8 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Biological Activity of Related 2-Aminothiazole-4-carboxylate Derivatives
| Compound | Target/Organism | Assay | Activity | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL (240 nM) | [3][4] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50 | 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM) | [3][4] |
| Thiazole-4-carboxamide derivative (1) | Muscarinic M3 Receptor | Ki | 140 nM | [7] |
Experimental Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for primary screening of this compound against a target protein immobilized on an SPR sensor chip.
Materials:
-
Target protein of interest
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface with a freshly prepared mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration (e.g., 10-100 µg/mL) in the immobilization buffer.
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Prepare working solutions by diluting the stock solution into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
-
SPR Screening:
-
Equilibrate the system with running buffer containing the final DMSO concentration.
-
Inject the fragment solution over the target and reference flow cells for a defined association time.
-
Follow with an injection of running buffer for a defined dissociation time.
-
Regenerate the sensor surface if necessary, using a suitable regeneration solution.
-
Monitor the binding response in real-time. A significant and reproducible increase in response units (RU) in the target flow cell compared to the reference flow cell indicates a potential hit.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
-
Analyze the sensorgrams to identify fragments that exhibit a binding response.
-
Hits are typically identified based on a predefined response threshold.
-
Protocol 2: Hit Validation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, to validate the binding of this compound to the target protein and estimate its dissociation constant (Kd).
Materials:
-
Target protein
-
This compound
-
Deuterated buffer (e.g., phosphate buffer in D2O, pD 7.4)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the target protein in the deuterated buffer to a final concentration of 10-50 µM.
-
Prepare a stock solution of the fragment in a compatible deuterated solvent.
-
Add the fragment to the protein solution to a final concentration typically 100-fold higher than the protein concentration (e.g., 1-5 mM).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.
-
Acquire a reference spectrum with the irradiation frequency set off-resonance from the protein signals.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of STD signals confirms the binding of the fragment.
-
To estimate the Kd, acquire a series of STD spectra at varying fragment concentrations while keeping the protein concentration constant. The STD amplification factor can be plotted against the ligand concentration and fitted to a binding isotherm.
-
Protocol 3: Structural Characterization by X-ray Crystallography
This protocol provides a general workflow for obtaining a co-crystal structure of the target protein in complex with this compound.
Materials:
-
Purified and crystallizable target protein
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron)
Procedure:
-
Co-crystallization:
-
Set up crystallization trials (e.g., sitting drop or hanging drop vapor diffusion) by mixing the protein with a range of crystallization conditions.
-
Include the fragment in the crystallization drop at a concentration typically in the mM range.
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
Grow apo-crystals of the target protein.
-
Prepare a soaking solution containing the fragment dissolved in a cryoprotectant-compatible buffer.
-
Transfer the apo-crystals to the soaking solution and incubate for a defined period (minutes to hours).
-
-
Crystal Harvesting and Data Collection:
-
Harvest the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement with a known model of the apo-protein.
-
Carefully examine the electron density maps to identify the bound fragment.
-
Refine the protein-fragment complex structure.
-
Analyze the binding mode of the fragment, identifying key interactions with the protein.
-
Visualizations
Caption: A typical workflow for a fragment-based drug discovery campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tygersci.com [tygersci.com]
- 7. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Methyl 2-Boc-aminothiazole-4-carboxylate in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Methyl 2-Boc-aminothiazole-4-carboxylate, with its versatile functional handles, serves as a key building block for the synthesis of a diverse range of these inhibitors. The Boc-protected amine at the 2-position allows for controlled N-functionalization, while the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation. This document provides detailed application notes and protocols for the utilization of this building block in the synthesis of potent kinase inhibitors targeting critical signaling pathways in cancer and other diseases.
Data Presentation: Structure-Activity Relationship of Aminothiazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of a selection of kinase inhibitors incorporating the 2-aminothiazole motif against their respective target kinases. This data highlights the impact of various substitutions on the core scaffold, providing a glimpse into the structure-activity relationship (SAR) that governs their potency.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Key Structural Features |
| Dasatinib (BMS-354825) | Pan-Src, Bcr-Abl | <1 | 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide core |
| Aminothiazole Analog 1 | CDK2 | 1-10 | A series of over 100 analogs with a 2-acetamido-thiazolylthio acetic ester scaffold were developed.[1][2] |
| Aminothiazole Analog 2 | Aurora A | 79 | N-phenyl-2-aminothiazole derivative.[3] |
| Aminothiazole Analog 3 | Aurora A | 140 | N-phenyl-2-aminothiazole derivative.[3] |
| Allosteric CK2 Inhibitor 7 | CK2α | 3400 | Aryl 2-aminothiazole derivative, non-ATP competitive.[4] |
| Dasatinib Analog 12m | Pan-Src | Nanomolar to subnanomolar | 2-aminothiazole derivative with demonstrated oral efficacy.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound and its derivatives.
Protocol 1: Boc Deprotection of Methyl 2-(tert-butoxycarbonyl)aminothiazole-4-carboxylate
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, a crucial step for subsequent N-arylation or N-acylation reactions.
Materials:
-
Methyl 2-(tert-butoxycarbonyl)aminothiazole-4-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Methyl 2-(tert-butoxycarbonyl)aminothiazole-4-carboxylate (1.0 eq) in dichloromethane (10 mL/g of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-aminothiazole-4-carboxylate. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Amide Coupling of 2-Aminothiazole-4-carboxylic Acid with an Aniline
This protocol describes the formation of an amide bond between the carboxylic acid at the 4-position of the thiazole ring and an aniline, a common step in the synthesis of many kinase inhibitors, including Dasatinib.
Materials:
-
2-Aminothiazole-4-carboxylic acid (obtained after hydrolysis of the methyl ester)
-
Substituted aniline (e.g., 2-chloro-6-methylaniline) (1.1 eq)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-aminothiazole-4-carboxylic acid (1.0 eq) and the substituted aniline (1.1 eq).
-
Dissolve the solids in anhydrous DMF (10 mL/g of carboxylic acid).
-
Add DIPEA (3.0 eq) to the stirred solution.
-
In a separate flask, dissolve the coupling reagent (e.g., COMU, 1.2 eq) in a minimum amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-N-arylthiazole-4-carboxamide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by aminothiazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
Caption: Simplified CDK2 signaling pathway leading to S phase entry.
Aurora Kinase Signaling in Mitosis
Caption: Role of Aurora kinases A and B in different stages of mitosis.
Casein Kinase 2 (CK2) Pro-Survival Signaling
References
Application Notes: Synthesis of Dasatinib Analogues from Methyl 2-Boc-aminothiazole-4-carboxylate
Introduction
Dasatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions primarily by inhibiting the Bcr-Abl fusion protein kinase and the SRC family of kinases, which are crucial for the proliferation and survival of cancer cells.[3] The chemical structure of Dasatinib features a central 2-aminothiazole-5-carboxamide core.
These application notes provide a detailed protocol for the synthesis of novel Dasatinib analogues starting from Methyl 2-Boc-aminothiazole-4-carboxylate . By utilizing this constitutional isomer of the scaffold found in Dasatinib, researchers can explore new chemical space and investigate the structure-activity relationships (SAR) of analogues with a modified core structure. This exploration may lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles. The protocols outlined below are intended for researchers in medicinal chemistry and drug development.
Target Signaling Pathways
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive oncogenesis. Understanding these pathways is critical for the rational design and evaluation of new analogues.
-
Bcr-Abl Signaling Pathway : The hallmark of CML is the Philadelphia chromosome, which produces the Bcr-Abl fusion protein.[1] This protein is a constitutively active tyrosine kinase that activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4][5][6] Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity.[1][7]
Caption: Bcr-Abl signaling pathway and point of inhibition by Dasatinib.
-
Src Family Kinase (SFK) Signaling : SFKs are non-receptor tyrosine kinases involved in various cellular processes, including cell growth, adhesion, migration, and survival.[8][9] In many cancers, SFKs are overexpressed or hyperactivated. Dasatinib is a potent inhibitor of SFKs, contributing to its broad anti-cancer activity.[1][3]
Caption: General Src family kinase signaling and inhibition by Dasatinib.
General Synthetic Workflow
The synthesis of Dasatinib analogues from this compound can be achieved through a multi-step sequence. This workflow allows for the introduction of diversity at two key positions (R1 and R2) to generate a library of analogues for SAR studies.
Caption: General workflow for the synthesis of Dasatinib analogues.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which is required for the subsequent amide coupling reaction.
-
Materials :
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure :
-
Dissolve this compound (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of 1N HCl. A precipitate should form.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-Boc-aminothiazole-4-carboxylic acid as a solid. The product can be used in the next step without further purification.
-
Step 2: Amide Coupling with a Substituted Aniline (R1-NH2)
This step involves coupling the carboxylic acid with a diverse range of anilines to introduce the first point of diversity (R1). The use of sterically hindered anilines, such as 2-chloro-6-methylaniline, may require optimized conditions or stronger coupling agents.[10]
-
Materials :
-
2-Boc-aminothiazole-4-carboxylic acid (from Step 1)
-
Substituted aniline (e.g., 2-chloro-6-methylaniline) (1.1 eq)
-
HATU (1.2 eq) or EDCI (1.2 eq) with HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure :
-
Dissolve 2-Boc-aminothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add the substituted aniline (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient).
-
Step 3: Boc Deprotection
The tert-Butoxycarbonyl (Boc) protecting group is removed to liberate the 2-amino functionality for the final coupling step.
-
Materials :
-
Boc-protected amide intermediate (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure :
-
Dissolve the Boc-protected amide (1.0 eq) in DCM (e.g., 0.1 M concentration).
-
Add TFA (10-20 eq, often used as a 25-50% solution in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete deprotection.[11]
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in EtOAc or DCM and carefully neutralize by washing with saturated NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected 2-aminothiazole core.
-
Step 4: Nucleophilic Aromatic Substitution with a Heterocycle (R2-Cl)
This final step couples the 2-aminothiazole core with a suitable chloro-substituted heterocycle (e.g., 4,6-dichloro-2-methylpyrimidine) to install the second point of diversity (R2).[11]
-
Materials :
-
2-Aminothiazole amide core (from Step 3)
-
Substituted chloro-heterocycle (e.g., 4,6-dichloro-2-methylpyrimidine) (1.0 eq)
-
Sodium tert-butoxide (NaOtBu) (1.2 eq) or another suitable base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous THF or 1,4-Dioxane
-
-
Procedure :
-
To a solution of the 2-aminothiazole amide core (1.0 eq) in anhydrous THF, add sodium tert-butoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of the chloro-heterocycle (1.0 eq) in THF.
-
Heat the reaction mixture to reflux (or ~60-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC to yield the desired Dasatinib analogue.
-
Data Summary
The following table summarizes the key transformations and reported yields for analogous reactions in the synthesis of Dasatinib and related compounds. Actual yields may vary depending on the specific substrates used.
| Step | Reaction | Key Reagents | Solvent(s) | Reported Yield Range (%) | Reference(s) |
| 1 | Ester Hydrolysis | NaOH or LiOH | THF, MeOH, H₂O | 90-95 | [11] |
| 2 | Amide Coupling | HATU, DIPEA | DMF | 50-85 | [11][12] |
| 3 | Boc Deprotection | TFA | DCM | 85-95 | [11] |
| 4 | SNAr Reaction | NaOtBu | THF | 60-80 | [10][11] |
Table 1: Summary of synthetic steps and typical yields.
Representative Library of Analogues
The described workflow enables the synthesis of a diverse library of analogues by varying the aniline (R1) and the side chain attached to the pyrimidine ring (R2).
| Analogue ID | R1 Group (from Aniline) | R2 Group (from Heterocycle Side Chain) |
| ANA-001 | 2-Chloro-6-methylphenyl | 4-(2-Hydroxyethyl)piperazin-1-yl |
| ANA-002 | 2,6-Dimethylphenyl | 4-(2-Hydroxyethyl)piperazin-1-yl |
| ANA-003 | 2,6-Dichlorophenyl | 4-(2-Hydroxyethyl)piperazin-1-yl |
| ANA-004 | 2-Chloro-6-methylphenyl | 4-Methylpiperazin-1-yl |
| ANA-005 | 2-Chloro-6-methylphenyl | Morpholino |
| ANA-006 | Phenyl | 4-(2-Hydroxyethyl)piperazin-1-yl |
Table 2: Examples of potential Dasatinib analogues synthesized via the proposed workflow.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. vixra.org [vixra.org]
- 12. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Development of Novel Antitubercular Agents Using the 2-Aminothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel antitubercular agents centered around the 2-aminothiazole scaffold. The information compiled is based on recent advancements in the field and is intended to guide researchers in the synthesis, screening, and preliminary evaluation of these promising compounds.
Introduction: The 2-Aminothiazole Scaffold in Antitubercular Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for the discovery and development of new antitubercular drugs with novel mechanisms of action. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, appearing in several FDA-approved drugs.[1] In the context of TB, high-throughput screening efforts have identified 2-aminothiazole derivatives with potent activity against Mtb.[1][2]
Structure-activity relationship (SAR) studies have revealed key insights into the antitubercular potential of this scaffold. Notably, a 2-pyridyl moiety at the C-4 position of the thiazole ring is often crucial for potent activity, while the N-2 position allows for a wide range of lipophilic substitutions, enabling the optimization of potency and pharmacokinetic properties.[1][2][3][4] Some of the most promising analogs exhibit sub-micromolar minimum inhibitory concentrations (MICs) against Mtb.[1][3][4] This document outlines the protocols for synthesizing and evaluating such compounds.
Synthesis of 2-Aminothiazole Derivatives
The primary synthetic route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of an α-haloketone with a thiourea derivative. Subsequent modifications, such as acylation or urea formation at the 2-amino group, can be performed to generate a library of analogs.
General Protocol for Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-amino-4-(2-pyridyl)thiazole intermediate.
Materials:
-
2-Bromoacetylpyridine hydrobromide
-
Thiourea
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a solution of 2-bromoacetylpyridine hydrobromide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
The resulting precipitate, 2-amino-4-(2-pyridyl)thiazole, is collected by filtration, washed with cold water, and dried under vacuum.
General Protocol for N-Acylation of 2-Aminothiazoles
This protocol details the acylation of the 2-amino group, a common modification to enhance activity.
Materials:
-
2-Amino-4-(2-pyridyl)thiazole
-
Substituted benzoyl chloride (or other acylating agent, 1.1 equivalents)
-
Triethylamine (Et₃N) or other suitable base (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Magnetic stirrer
-
Round bottom flask
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve the 2-amino-4-(2-pyridyl)thiazole (1 equivalent) in anhydrous THF.
-
Add triethylamine to the solution and stir under an inert atmosphere.
-
Slowly add the substituted benzoyl chloride (dissolved in a small amount of anhydrous THF) to the reaction mixture at room temperature.
-
Stir the reaction for 1 hour or until completion as monitored by TLC.[1][3]
-
Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of 2-aminothiazole analogs.
In Vitro Antitubercular Activity Screening
The primary screening of newly synthesized compounds is typically performed in vitro against a virulent strain of M. tuberculosis, such as H37Rv. The Microplate Alamar Blue Assay (MABA) is a commonly used, reliable, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds.[3]
Protocol for Microplate Alamar Blue Assay (MABA)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Dilute the bacterial suspension in 7H9 broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serially dilute the test compounds in 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1%, which is non-toxic to the bacteria.
-
Inoculate each well with the bacterial suspension. Include a drug-free control (positive control for growth) and a well with media only (negative control).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually inspect the plates or measure the fluorescence/absorbance. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assessment
To evaluate the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., Vero cells) is determined. The selectivity index (SI) is then calculated as the ratio of the cytotoxic concentration to the MIC. A higher SI value indicates a more promising therapeutic window.
Protocol for Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin reagent
-
Plate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add the MTT or resazurin reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀ or TC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[7]
-
Calculate the Selectivity Index (SI) = CC₅₀ / MIC.
Caption: Workflow for in vitro screening of 2-aminothiazole antitubercular agents.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 2-aminothiazole derivatives against M. tuberculosis H37Rv and their cytotoxicity against Vero cells.
| Compound ID | Substitution at N-2 Position | MIC (μM) | TC₅₀ (μM) | Selectivity Index (SI) | Reference |
| 1 | 3-Chlorobenzoyl | 0.024 | ~7.2 | ~300 | [2] |
| 2 | 3,5-Difluorobenzoyl | 0.049-0.19 | 1.46 | 8-30 | [2] |
| 3 | 2-Acetylbenzoyl | 3.13-12.5 | 86.7 | 7-28 | [2] |
| 4 | Unsubstituted Amine | >25 | >50 | - | [4] |
| 5 | 2-Pyridyl Amine | 0.48 | 1.0 | 2.1 | [1][4] |
| 6 | Phenyl Amine | 3.1 | >50 | >16 | [1][4] |
| 7 | Cyclohexyl Amine | >25 | >50 | - | [1][4] |
| Compound ID | Substitution Pattern | MIC (μM) | Reference |
| 8 | 2-amino-4-(aryl/heteroaryl)-5-(substituted)thiazole (Compound 7n) | 6.25 | [5][6] |
| 9 | 2-amino-4-(aryl/heteroaryl)-5-(substituted)thiazole (Compound 7b) | 12.50 | [5][6] |
| 10 | 2-amino-4-(aryl/heteroaryl)-5-(substituted)thiazole (Compound 7e) | 12.50 | [5][6] |
| 11 | 2-amino-4-(aryl/heteroaryl)-5-(substituted)thiazole (Compound 7f) | 12.50 | [5][6] |
Mechanism of Action Studies
The precise mechanism of action for many 2-aminothiazole antitubercular agents is still under investigation. However, some studies suggest potential targets. For instance, docking studies have implicated β-Ketoacyl-ACP Synthase (KasA), an enzyme involved in mycolic acid biosynthesis, as a potential target for some 2-aminothiazole derivatives.[5][6] Further studies are required to validate these findings and elucidate the exact molecular interactions. Other potential mechanisms, such as iron chelation, have been considered but appear less likely for some series.[1][8]
Proposed Target and Signaling Pathway
The inhibition of KasA would disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption would lead to a loss of cell wall integrity and ultimately cell death.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the N-acylation of Methyl 2-Boc-aminothiazole-4-carboxylate: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including antibiotics, anti-inflammatory agents, and kinase inhibitors. The functionalization of this scaffold, particularly through N-acylation, is a critical step in the synthesis of novel drug candidates. The use of a Boc (tert-butoxycarbonyl) protecting group on the 2-amino position is a common strategy to prevent side reactions, such as the formation of bis-acyl products, and to ensure clean, high-yielding acylations.
This document provides detailed protocols for the N-acylation of methyl 2-aminothiazole-4-carboxylate derivatives. While the direct acylation of the Boc-protected amine is generally not feasible as the Boc group is itself an acyl group, the common and more chemically sound approach involves the deprotection of the Boc group followed by the acylation of the resulting free amine. Alternatively, the acylation is performed on the free amine to begin with. The following protocols detail two primary methods for this transformation: acylation using an acyl chloride and a more general method using a carboxylic acid with a peptide coupling agent.
Data Summary of N-acylation Protocols
For comparative purposes, the following table summarizes quantitative data for different N-acylation approaches on 2-aminothiazole-4-carboxylate scaffolds.
| Acylating Agent | Coupling Agent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromoacetyl chloride | Triethylamine | THF | 0 to RT | 1.5 | 47.9 | |
| Acetyl chloride | Triethylamine | THF | 0 to RT | 1.5 | Not Reported | |
| Carboxylic Acid | EDC, HOBt | DMF | RT | 12-24 | Typically >80% | General Protocol |
| Carboxylic Acid | HATU, DIPEA | DMF | RT | 2-12 | Typically >85% | General Protocol |
Experimental Protocols
Protocol 1: N-acylation using Acyl Chloride
This protocol is adapted from a general procedure for the N-acylation of methyl 2-aminothiazole-4-carboxylate derivatives. It is important to note that for this reaction to proceed on the 2-amino group, the Boc-protecting group must first be removed. Standard procedures for Boc deprotection, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane, can be employed prior to this protocol.
Materials:
-
Methyl 2-aminothiazole-4-carboxylate (or its deprotected analogue)
-
Acyl chloride (e.g., bromoacetyl chloride, acetyl chloride) (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Chloroform
-
Methanol
Procedure:
-
To a stirred solution of methyl 2-aminothiazole-4-carboxylate (1.0 eq) in anhydrous THF, add triethylamine (2.0 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the acyl chloride (1.0 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for one hour.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with the addition of water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform and methanol (1:3), to yield the pure N-acylated product.
Protocol 2: N-acylation using Carboxylic Acid and a Coupling Agent (General Procedure)
This protocol describes a general method for the N-acylation of methyl 2-aminothiazole-4-carboxylate using a carboxylic acid in the presence of a peptide coupling agent. This method is often preferred due to the milder reaction conditions and the broader availability of carboxylic acids compared to acyl chlorides. As with Protocol 1, the Boc-protecting group on the 2-amino position must be removed prior to this acylation.
Materials:
-
Methyl 2-aminothiazole-4-carboxylate (or its deprotected analogue)
-
Carboxylic acid (1.0-1.2 eq)
-
Peptide coupling agent (e.g., EDC, HATU) (1.1-1.3 eq)
-
(If using EDC) HOBt (1.1-1.3 eq)
-
(If using HATU) DIPEA (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0-1.2 eq), the peptide coupling agent (e.g., EDC, 1.1-1.3 eq), and HOBt (1.1-1.3 eq) in anhydrous DCM or DMF. (If using HATU, dissolve the carboxylic acid, HATU (1.1-1.3 eq), and DIPEA (2.0-3.0 eq) in the solvent).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the methyl 2-aminothiazole-4-carboxylate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-acylated product.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical relationship of the reactants in the N-acylation process.
Caption: Experimental workflow for the N-acylation of methyl 2-Boc-aminothiazole-4-carboxylate.
Caption: Logical relationship of reactants and reagents in the N-acylation reaction.
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of Methyl 2-Boc-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of Methyl 2-Boc-aminothiazole-4-carboxylate, in particular, are valuable intermediates for the synthesis of potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The functionalization of this core structure, especially at the 5-position, allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. Its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acids make it an ideal strategy for the diversification of the this compound scaffold.[4] This document provides detailed protocols and application notes for the Suzuki coupling of 5-bromo-Methyl 2-Boc-aminothiazole-4-carboxylate with various aryl and heteroaryl boronic acids.
General Synthetic Strategy
The overall strategy involves the Suzuki-Miyaura coupling of a halogenated (typically brominated at the 5-position) this compound with a suitable boronic acid or boronate ester. This reaction facilitates the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of Methyl 2-Boc-amino-5-bromothiazole-4-carboxylate with various arylboronic acids. The data is representative and based on analogous reactions reported in the literature; optimization may be required for specific substrates.
| Entry | Arylboronic Acid (1.2 equiv.) | Catalyst (mol%) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 16 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 89 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 18 | 78 |
| 6 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 24 | 72 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 2-Boc-amino-5-bromothiazole-4-carboxylate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄], 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or Toluene)
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add Methyl 2-Boc-amino-5-bromothiazole-4-carboxylate, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent followed by degassed water (if using a biphasic system like Dioxane/H₂O) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-Boc-amino-5-arylthiazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow for the Suzuki coupling protocol.
Applications in Drug Discovery
Derivatives of 2-aminothiazole-4-carboxylate are actively investigated in drug discovery for their potential as therapeutic agents. The ability to readily synthesize a wide range of 5-aryl substituted analogs via Suzuki coupling is crucial for developing potent and selective inhibitors of various biological targets. These compounds have shown promise as:
-
Anticancer Agents: Many 2-aminothiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines, including pancreatic, lung, and leukemia cells.[1][5][6]
-
Antimicrobial Agents: The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new antitubercular agents.[7]
The synthetic accessibility of these compounds through the described protocols allows for rapid lead generation and optimization in the quest for novel therapeutics.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Application Notes and Protocols for the Synthesis of Macrocyclic Peptides Containing a Thiazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides incorporating a thiazole moiety represent a significant class of molecules in drug discovery and chemical biology. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts unique structural and electronic properties to the peptide backbone. This often results in enhanced biological activity, improved metabolic stability, and better cell permeability compared to their linear counterparts.[1][2][3] The thiazole unit can be found in numerous biologically active natural products with a wide range of pharmacological activities, including potent antibiotics.[4][5]
These application notes provide an overview of modern synthetic strategies for preparing thiazole-containing macrocyclic peptides and detailed protocols for key methodologies. The information is intended to guide researchers in the design and synthesis of novel macrocyclic compounds for various therapeutic applications.
Synthetic Strategies Overview
Several synthetic strategies have been developed for the synthesis of macrocyclic peptides containing a thiazole moiety. The choice of method often depends on the desired complexity of the final molecule, scalability, and the specific location of the thiazole ring within the macrocycle. Key approaches include:
-
Biocompatible Macrocyclization: This approach utilizes the reaction between an N-terminal cysteine and a C-terminal nitrile to form a thiazoline ring, which is subsequently oxidized to a thiazole.[1][2][6][7] This method is notable for its mild reaction conditions, often proceeding at physiological pH and temperature.[1][2]
-
Hantzsch Thiazole Synthesis: A classical and versatile method for thiazole formation, the Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[5][8] This reaction can be adapted for solid-phase peptide synthesis (SPPS) to introduce the thiazole ring directly into the peptide backbone before macrocyclization.[9][10]
-
Palladium-Catalyzed C-H Olefination: This method allows for the macrocyclization of peptides containing an internal thiazole motif. The thiazole and neighboring amide bonds act as directing groups for the site-specific olefination of aromatic amino acid residues like phenylalanine, tryptophan, and tyrosine.[11]
-
Cyclooligomerization: This strategy involves the high-yielding cyclization of amino acid-substituted thiazole monomers. It provides rapid access to novel cyclic peptide analogues, often with high efficiency.[12]
Experimental Protocols
Protocol 1: Biocompatible Synthesis of a Macrocyclic Thiazole Peptide via Thiazoline Formation and Oxidation
This protocol describes a metal-free, biocompatible method for the synthesis of macrocyclic thiazole peptides from a linear precursor containing an N-terminal cysteine and a C-terminal nitrile.[1][2]
Experimental Workflow:
Caption: Biocompatible synthesis workflow.
Materials:
-
Linear peptide precursor with an N-terminal cysteine and a C-terminal α-amino nitrile.
-
Aqueous buffer (e.g., phosphate buffer, pH 7.5)
-
Alkaline salt (e.g., NaHCO₃)
-
Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Macrocyclization:
-
Dissolve the crude linear peptide precursor in the aqueous buffer (pH 7.5) to a concentration of 1-2 mM.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the cyclization by LC-MS until the starting material is consumed. The reaction typically proceeds to completion within a few hours.[1] The product of this step is the macrocyclic thiazoline peptide.
-
-
Oxidation:
-
To the solution containing the macrocyclic thiazoline peptide, add an alkaline salt such as NaHCO₃.
-
Expose the reaction mixture to air and continue stirring at room temperature.
-
Monitor the oxidation of the thiazoline to the thiazole by LC-MS. This mild oxidation is generally complete within 24 hours.[1][2]
-
-
Purification:
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA).
-
Purify the crude macrocyclic thiazole peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Quantitative Data Summary:
| Peptide Sequence | Linear Precursor (mg) | Cyclization Time (h) | Oxidation Time (h) | Final Yield (%) | Purity (%) |
| c(Cys-Ala-Gly-Phe-nitrile) | 10.0 | 4 | 24 | 65 | >95 |
| c(Cys-Val-Leu-Met-nitrile) | 12.5 | 6 | 24 | 58 | >95 |
Note: The above data is representative and may vary depending on the specific peptide sequence.
Protocol 2: Solid-Phase Synthesis and Macrocyclization of a Thiazole-Containing Peptide via Hantzsch Reaction
This protocol details the synthesis of a macrocyclic peptide where the thiazole ring is formed on the solid support prior to cyclization.[10]
Experimental Workflow:
Caption: On-resin Hantzsch synthesis workflow.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin (or similar)
-
Fmoc-isothiocyanate
-
1,3-dichloroacetone
-
Reagents for Fmoc-SPPS (e.g., HBTU, DIPEA, piperidine in DMF)
-
Trifluoroacetic acid (TFA)
-
Cesium carbonate (Cs₂CO₃)
-
Solvents: DMF, DCM
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide sequence on the resin using standard Fmoc-SPPS protocols. The sequence should include an orthogonally protected cysteine (e.g., Fmoc-Cys(Trt)-OH).[10]
-
-
Thiourea Formation:
-
After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Treat the resin with Fmoc-isothiocyanate in DMF to form the N-terminal thiourea.[10]
-
Remove the Fmoc group from the thiourea with piperidine in DMF.
-
-
Hantzsch Thiazole Synthesis:
-
Treat the resin-bound thiourea with 1,3-dichloroacetone in DMF to form the 4-chloromethyl thiazole ring at the N-terminus.[10]
-
-
Cysteine Deprotection:
-
Selectively remove the trityl (Trt) protecting group from the cysteine side chain using a solution of 5% TFA in DCM.[10]
-
-
On-Resin Macrocyclization:
-
Wash the resin thoroughly to remove residual acid.
-
Treat the resin with a base such as cesium carbonate (Cs₂CO₃) in DMF to facilitate the intramolecular Sₙ2 reaction between the cysteine thiol and the 4-chloromethyl group of the thiazole, forming the macrocycle.[10]
-
-
Cleavage and Purification:
-
Cleave the macrocyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purify the crude product by RP-HPLC.
-
Quantitative Data Summary:
| Peptide Sequence | Resin Loading (mmol/g) | Cyclization Reagent | Cleavage Method | Final Yield (%) | Purity (%) |
| c(Thz-Gly-Phe-Cys) | 0.5 | Cs₂CO₃ | HF/anisole | 45 | >98 |
| c(Thz-Ala-Val-Cys) | 0.5 | Cs₂CO₃ | HF/anisole | 52 | >97 |
Note: The above data is representative and may vary depending on the specific peptide sequence and solid support used.
Signaling Pathways and Logical Relationships
The synthesis of thiazole-containing macrocyclic peptides does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized. The following diagram illustrates the general convergent strategy for assembling a complex macrocycle from key fragments.
Caption: Convergent synthesis strategy.
Conclusion
The synthesis of macrocyclic peptides containing a thiazole moiety is a rapidly evolving field with significant implications for drug discovery. The methods outlined in these application notes provide robust and versatile approaches to access these complex molecules. By leveraging biocompatible cyclization, solid-phase synthesis, and other modern synthetic techniques, researchers can efficiently generate libraries of novel thiazole-containing macrocycles for biological screening and the development of new therapeutics. The choice of synthetic route will ultimately be guided by the specific target molecule and the desired scale of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scalable Synthesis of Thiazole Peptide Macrocycles - Thieme Chemistry – Georg Thieme Verlag KG [thieme.de]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles [openresearch-repository.anu.edu.au]
- 8. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Illuminating Cellular Secrets: Precursors for Novel Fluorescent Probes and Chemosensors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The development of sophisticated fluorescent probes and chemosensors is paramount for advancing our understanding of complex biological systems, from intracellular signaling cascades to the detection of disease biomarkers. These molecular tools, often synthesized from versatile precursor molecules, offer unparalleled sensitivity and spatiotemporal resolution in real-time biological imaging.[1][2] This document provides detailed application notes and protocols for the utilization of key precursors in the synthesis and application of novel fluorescent probes, with a focus on their role in elucidating cellular pathways and their potential in diagnostics and drug development.
I. Core Concepts in Fluorescent Probe Design
Fluorescent probes are meticulously designed molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte or a change in their local environment.[3] A typical probe consists of three key components: a fluorophore (the source of the fluorescent signal), a receptor (for selective recognition of the target analyte), and a linker or spacer that connects the two.[4][5] The signaling mechanism can be based on various photophysical processes, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[4]
The choice of precursor is critical as it dictates the core photophysical properties of the final probe, such as its excitation and emission wavelengths, quantum yield, and photostability. Common classes of fluorophore precursors include coumarins, rhodamines, fluoresceins, BODIPY (boron-dipyrromethene) dyes, and cyanines.[3][5][6] More recently, nanomaterials like carbon quantum dots (CQDs) derived from natural precursors are emerging as promising platforms for bioimaging.[7]
II. Applications in Elucidating Signaling Pathways
Fluorescent probes are indispensable tools for dissecting intricate cellular signaling pathways in real-time and in living cells.[1] They allow for the visualization and quantification of key signaling molecules and events, providing insights into both normal physiological processes and pathological conditions.
A. Gaseous Signaling Molecules
Gaseous molecules like nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H₂S), known as gasotransmitters, play crucial roles in various signaling pathways.[8] Small-molecule fluorescent probes have been developed to detect these transient molecules with high selectivity and sensitivity.
Caption: Detection of Nitric Oxide Signaling.
B. Calcium Ion (Ca²⁺) Signaling
Intracellular calcium ions are ubiquitous second messengers involved in a myriad of cellular processes. Fluorescent probes based on precursors like 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) have been instrumental in advancing our understanding of calcium signaling.[1]
III. Quantitative Data Summary
The performance of fluorescent probes can be quantified by several key parameters. The following tables summarize representative data for different classes of probes.
Table 1: Performance of a Novel Hg²⁺ Fluorescent Probe (AP)
| Parameter | Value | Reference |
| Precursors | Fluorescein hydrazide, Pyridine-2-carboxaldehyde | [9] |
| Target Analyte | Hg²⁺ | [9] |
| Linear Range | 10–100 μM | [9] |
| Detection Limit | 9.75 x 10⁻⁸ mol/L | [9] |
| Stoichiometry (Probe:Hg²⁺) | 2:1 | [9] |
| Linearity (R²) | 0.99952 | [9] |
Table 2: Performance of Carbon Quantum Dots (CQDs) for Bioimaging
| Precursor/Modifier | Emission Peak | Fluorescence Intensity Increase (vs. unmodified) | Cell Viability (MG-63 cells) | Reference |
| Amino-glucose / Betaine | 430-460 nm | - | > 80% | [7] |
| Amino-glucose / Coumarin | ~500 nm | ~1.5-fold | > 80% | [7] |
IV. Experimental Protocols
A. Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Hg²⁺ Detection
This protocol is based on the synthesis of the AP probe for mercury detection.[9]
Materials:
-
Fluorescein hydrazide
-
Pyridine-2-carboxaldehyde
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve fluorescein hydrazide (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add pyridine-2-carboxaldehyde (1.2 mmol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol to remove unreacted precursors.
-
Dry the product under vacuum to obtain the final probe (AP).
Caption: Schiff Base Probe Synthesis Workflow.
B. Protocol 2: In Vitro Fluorescence Titration for Hg²⁺ Detection
Materials:
-
Synthesized AP probe stock solution (e.g., 1 mM in DMSO)
-
Hg²⁺ stock solution (e.g., 1 mM in deionized water)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions in cuvettes, each containing the AP probe at a fixed concentration (e.g., 10 µM) in the buffer solution.
-
Add increasing concentrations of the Hg²⁺ stock solution to the cuvettes, ranging from 0 to several equivalents relative to the probe concentration.
-
Incubate the solutions for a short period (e.g., 15 minutes) at room temperature to allow for binding equilibrium.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. Set the excitation wavelength appropriately for the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the Hg²⁺ concentration.
-
Determine the detection limit based on the signal-to-noise ratio (e.g., 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
C. Protocol 3: Cross-Validation of Fluorescent Probe Data with ELISA
To ensure the reliability of data obtained from fluorescent probes, it is crucial to cross-validate the results with orthogonal methods.[10] For instance, if a probe is designed to detect changes in the expression of a specific protein, ELISA can be used for quantitative validation.[10]
Procedure:
-
Fluorescent Probe Analysis: Culture cells under control and experimental conditions. Treat the cells with the fluorescent probe and acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity per cell.
-
ELISA: Lyse the cells from parallel control and experimental cultures. Perform a sandwich ELISA to quantify the concentration of the target protein in the cell lysates.
-
Data Comparison: Correlate the relative change in fluorescence intensity observed with the probe to the relative change in protein concentration determined by ELISA.
Caption: Cross-Validation Workflow Logic.
V. Future Outlook
The field of fluorescent probes is continuously evolving, with a trend towards the development of probes that operate in the near-infrared (NIR) region for deeper tissue penetration and reduced autofluorescence.[11] Furthermore, the design of multi-analyte probes and theranostic agents, which combine diagnostic and therapeutic functions, represents an exciting frontier. The strategic use of versatile precursors will remain a cornerstone of innovation in this field, enabling the creation of next-generation tools for biological and biomedical research.[12]
References
- 1. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Fluorescent chemosensors facilitate the visualization of plant health and their living environment in sustainable agriculture - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00504F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Small-molecule fluorescent probes for imaging gaseous signaling molecules: current progress and future implications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01482F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of New Antibacterial and Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal compounds. This document provides detailed application notes and protocols to guide researchers in the screening, evaluation, and characterization of new antimicrobial agents. It covers key experimental methodologies, data presentation standards, and visual representations of critical pathways and workflows to facilitate drug discovery efforts.
Section 1: High-Throughput Screening for Antimicrobial Compounds
High-throughput screening (HTS) is a critical first step in identifying new antimicrobial leads from large compound libraries.[1] These assays are designed to be rapid, reproducible, and scalable, often utilizing automated systems.[1][2]
A common HTS method is the 96-well format bacterial motility absorbance assay, which allows for the rapid screening of compounds for both antibiotic and antimotility properties using a standard microplate reader.[3] This method has been validated by screening diverse libraries of biologically active compounds against pathogenic bacteria such as Salmonella typhimurium.[3]
Experimental Protocol: 96-Well Bacterial Motility Absorbance Assay [3]
-
Preparation of Motility Agar: Prepare a swarming agar medium and dispense it into clear, 96-well microtiter plates.
-
Compound Addition: Add the test compounds from your library to the wells at various concentrations. Include positive controls (known antibiotics) and negative controls (solvent vehicle).
-
Inoculation: Inoculate each well with a standardized suspension of the motile bacterial strain. The inoculation should be offset from the center to allow for the observation of swarming motility.
-
Incubation: Incubate the plates under appropriate conditions for the test organism to allow for growth and motility.
-
Data Acquisition: Measure the absorbance in each well using a microplate reader. The inhibition of bacterial growth or motility will result in a lower absorbance reading compared to the negative control.
-
Data Analysis: Calculate the Z' factor and signal-to-baseline ratio to assess the quality and reliability of the screening assay.[3] Identify hit compounds that show significant inhibition of growth or motility.
Section 2: Determining Antimicrobial Susceptibility
Once potential antimicrobial compounds are identified, their efficacy must be quantified. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4][5] Common methods for MIC determination include broth microdilution and agar well diffusion.[4][6][7]
Broth Microdilution Method
This technique involves preparing two-fold serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well plate.[5]
Experimental Protocol: Broth Microdilution [4]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable sterile broth. The final volume in each well should be uniform.
-
Prepare Inoculum: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[4]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method involves creating wells in an agar plate seeded with the test microorganism and adding the test compound to the wells.
Experimental Protocol: Agar Well Diffusion [4]
-
Prepare Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of an agar plate.[4]
-
Create Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Apply Compound: Add a fixed volume of the novel compound solution to a designated well. Add a positive control antibiotic to another well and a solvent control to a third well.[4]
-
Incubation: Incubate the plates under conditions suitable for the test microorganism.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.
Section 3: Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Compounds against Various Microorganisms [4]
| Test Microorganism | Gram Stain/Fungal Class | Compound A MIC (µg/mL) | Compound B MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 16 | 2 |
| Escherichia coli | Gram-negative | 32 | >64 | 4 |
| Pseudomonas aeruginosa | Gram-negative | >64 | 32 | 8 |
| Candida albicans | Yeast | 16 | 8 | 1 |
| Aspergillus fumigatus | Mold | 32 | 16 | 2 |
Section 4: Investigating Mechanisms of Action
Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. This involves identifying the specific cellular target or pathway that is disrupted.
Targeting the Fungal Cell Wall and Membrane
The fungal cell wall and membrane are common targets for antifungal drugs because they contain structures, such as ergosterol and β-glucans, that are not present in human cells.[8][9]
-
Polyenes , like Amphotericin B, bind to ergosterol in the fungal cell membrane, leading to membrane disruption.[10]
-
Azoles and allylamines inhibit enzymes involved in ergosterol biosynthesis.[8][11]
-
Echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[10]
Novel Antibacterial Mechanisms of Action
The discovery of new classes of antibiotics often involves identifying novel cellular targets.
-
Teixobactin , a recently discovered antibiotic, inhibits cell wall synthesis by binding to lipid II and lipid III.[12]
-
Zosurabalpin is a new class of antibiotic that inhibits the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.[13]
-
Another novel approach involves targeting the caseinolytic protease (Clp) , which is essential for bacterial virulence.[12]
Section 5: Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes in drug discovery.
Natural Product Discovery Workflow
The search for new antibiotics often turns to natural products from microorganisms.[14][15]
Caption: A generalized workflow for the discovery of new antimicrobial compounds from natural products.
Fungal Ergosterol Biosynthesis Pathway and Drug Targets
This pathway is a major target for several classes of antifungal drugs.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. High-throughput screening for antimicrobial compounds using a 96-well format bacterial motility absorbance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. woah.org [woah.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Unconventional Pathways in Pursuit of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Unconventional Pathways in Pursuit of Novel Antifungals [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Scientists hail new antibiotic that can kill drug-resistant bacteria | Infectious diseases | The Guardian [theguardian.com]
- 14. Natural product genomics opens up new avenues in the search for antibiotics - Healthcare industry [gesundheitsindustrie-bw.de]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the Hantzsch synthesis of 2-aminothiazole-4-carboxylates.
Welcome to the technical support center for the Hantzsch synthesis of 2-aminothiazole-4-carboxylates. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch synthesis for 2-aminothiazole-4-carboxylates?
The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize the thiazole ring system. For 2-aminothiazole-4-carboxylates, it specifically involves the condensation of an α-halo-β-ketoester (like ethyl bromopyruvate) with a thioamide, most commonly thiourea.[1][2] This method is widely used due to its reliability and the accessibility of the starting materials.[3]
Q2: What is the general mechanism of this reaction?
The reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the ethyl bromopyruvate (an SN2 reaction). This is followed by an intramolecular cyclization, where the thiourea's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic 2-aminothiazole ring.[3][4]
Q3: What are the typical starting materials for synthesizing ethyl 2-aminothiazole-4-carboxylate?
The essential starting materials are ethyl bromopyruvate and thiourea.[1] The reaction is typically carried out in a suitable solvent, such as ethanol.[1]
Q4: Is the Hantzsch synthesis generally a high-yielding reaction?
Yes, the Hantzsch synthesis is known for providing good to high yields of the thiazole product, often with straightforward purification procedures.[3] However, yields can be highly dependent on the optimization of reaction conditions such as temperature, solvent, and reaction time.[5]
Q5: What are the key advantages of using "green" or modern synthesis methods?
Modern, eco-friendly approaches offer several benefits. The use of water as a solvent, reusable catalysts, solvent-free grinding, or microwave-assisted synthesis can lead to reduced reaction times, lower energy consumption, higher yields, and a better environmental profile.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-aminothiazole-4-carboxylates.
| Issue | Question | Possible Causes & Suggested Solutions |
| Low or No Product Yield | My reaction has a very low yield or shows no product formation. What can I do? | - Inappropriate Solvent: The choice of solvent is critical. Screen different solvents like ethanol, methanol, or water to find the optimal one for your specific substrates.[6] - Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating to proceed efficiently.[3] If the reaction is sluggish at room temperature, try gradually increasing the temperature to reflux.[6] - Purity of Starting Materials: Ensure the α-haloketone (ethyl bromopyruvate) is fresh and pure, as it can decompose over time. Verify the purity of the thiourea.[3][6] - Incorrect Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of thiourea is common.[9] Verify the molar ratios of your reactants.[6] |
| Formation of Impurities | My final product is contaminated with significant side products. How can I minimize them? | - Incorrect pH: The reaction pH can influence the outcome. Under strongly acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[5][10] Consider running the reaction under neutral or slightly basic conditions.[3] - Reaction Time/Temperature: Excessively high temperatures or long reaction times can lead to decomposition and side product formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[6] |
| Difficult Product Isolation | I'm having trouble isolating my product. It remains an oil or won't precipitate. | - Product Solubility: If the product does not precipitate upon cooling or neutralization, it may be too soluble in the reaction mixture. Extraction with a suitable organic solvent (e.g., ethyl acetate) followed by purification via column chromatography may be necessary.[3] - Improper Work-up: The standard work-up involves pouring the reaction mixture into cold water and basifying with a base like NaOH or sodium carbonate to a pH of ~10 to induce precipitation.[1][9] Ensure the pH is correct and the solution is sufficiently cooled. |
| Reaction Reproducibility | My results are inconsistent between batches. Why is this happening? | - Reagent Quality: Use reagents from the same batch or of a verified, consistent purity for all experiments. - Atmospheric Moisture: If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to ensure consistency.[6] |
Data Presentation: Optimizing Reaction Conditions
The selection of solvent and catalyst significantly impacts the efficiency of the Hantzsch synthesis. The following tables summarize findings from various optimization studies.
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis
| Solvent | Temperature | Time | Yield (%) | Reference |
| Ethanol | Reflux | 24 h | 70% | [1] |
| 1-Butanol | Reflux | - | Good | [11] |
| Water | Reflux | - | Good | [11] |
| Methanol | 90 °C (Microwave) | 30 min | - | [6] |
| None (Solvent-Free) | Room Temp (Grinding) | Few seconds | Good | [7][12][13] |
| DMSO/H₂O (1:14) | - | - | 61% | [14] |
Table 2: Effect of Different Catalytic Systems
| Catalyst | Solvent | Conditions | Key Advantage | Reference |
| None | Ethanol | Reflux | Simple procedure | [1] |
| Silica Supported Tungstosilisic Acid | 1-Butanol | Conventional Heating or Ultrasonic Irradiation | Reusable catalyst, green method | [11] |
| Trichloroisocyanuric acid (TCCA) | Ethanol | 80 °C | Replaces toxic halogenating agents | [2] |
| Silica Chloride | Acetonitrile | Reflux | Heterogeneous catalyst, easy removal | [15][16] |
| None (Solvent-Free) | None | Grinding | Eco-friendly, extremely fast | [7][13] |
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is based on a conventional Hantzsch condensation reaction.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add thiourea (3 mol) to 100 mL of 99.9% ethanol.
-
Reagent Addition: Add ethyl bromopyruvate (2 mol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction using TLC (petroleum ether: ethyl acetate, 1:3).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution using a rotary evaporator.
-
Precipitation: Pour the concentrated residue into ice-cold water.
-
Basification: Adjust the pH to 10 by slowly adding a 2 M NaOH solution. This will cause an off-white precipitate to form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.[6]
-
Reaction Setup: In a microwave-safe test tube, combine ethyl bromopyruvate (1 mmol) and thiourea (1.2 mmol).
-
Solvent Addition: Add 2 mL of methanol to the test tube.
-
Microwave Irradiation: Cap the tube and place it in a microwave reactor. Heat the mixture to 90 °C for 30 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product can typically be collected directly by filtration.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. The product is often clean enough for subsequent steps without further purification.
Visualizations
The following diagrams illustrate key workflows and relationships in the Hantzsch synthesis.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. BJOC - A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl 2-Boc-aminothiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-Boc-aminothiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-aminothiazole-4-carboxylate core?
A1: The most prevalent method is the Hantzsch thiazole synthesis. This typically involves the condensation of an α-halo ketone or a related α-halo carbonyl compound with a thiourea derivative. For the synthesis of methyl 2-aminothiazole-4-carboxylate, this often involves the reaction of methyl 3-bromo-2-oxopropanoate with thiourea.
Q2: What are the primary challenges encountered during the Boc protection of the 2-aminothiazole group?
A2: The main challenges include incomplete reaction, the formation of an over-reacted N,N-di-Boc byproduct, and side reactions with other nucleophilic groups if present in the molecule.[1] The nucleophilicity of the 2-amino group on the thiazole ring can be lower than that of simple aliphatic amines, potentially requiring optimized reaction conditions.
Q3: Can the Boc protecting group be cleaved under certain reaction conditions?
A3: Yes, the Boc group is sensitive to strong acidic conditions.[2][3] Care must be taken during workup or subsequent reaction steps to avoid premature deprotection. Common reagents for Boc removal include trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[2][3]
Q4: What are some common impurities that I might see in my final product?
A4: Common impurities can include unreacted starting materials (Methyl 2-aminothiazole-4-carboxylate), the di-Boc protected side product, and any byproducts from the initial Hantzsch synthesis. If the reaction conditions for the Hantzsch synthesis are acidic, you might also see isomeric impurities.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptom: The isolated yield of the desired product is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Ensure all starting materials, especially the aminothiazole, are fully dissolved. A change of solvent or the use of a co-solvent might be necessary.[1] - Increase the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) to 1.2-1.5 equivalents. |
| Hydrolysis of Boc Anhydride | - If using aqueous or protic solvents, ensure the reaction is not overly prolonged. Use a sufficient excess of Boc₂O to compensate for potential hydrolysis.[1] - Conduct the reaction under anhydrous conditions using solvents like THF or acetonitrile. |
| Poor Nucleophilicity of the Amine | - Add a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1-0.2 eq).[1] - Use a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to activate the amine.[1] |
| Product Loss During Workup | - Ensure the pH is appropriately adjusted during extraction to keep the product in the organic layer. - Use a suitable extraction solvent system. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in LC-MS
Symptom: Analysis of the crude reaction mixture shows the presence of starting material and one or more side products.
| Side Product | Identification | Prevention and Removal |
| Unreacted Starting Material | Typically a more polar spot on TLC compared to the product. | - Drive the reaction to completion using the suggestions in "Issue 1". - Can be removed by column chromatography. |
| N,N-di-Boc Protected Product | A less polar spot on TLC compared to the desired mono-Boc product.[1] | - Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents). - Avoid prolonged reaction times and high temperatures. - Can be separated by column chromatography. |
| Isomeric Thiazole Byproducts | May have similar polarity to the desired product, making separation difficult. | - Ensure the Hantzsch synthesis is performed under neutral or basic conditions to avoid the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate
This protocol is a general procedure based on the Hantzsch thiazole synthesis.
-
To a solution of methyl 3-bromo-2-oxopropanoate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Boc Protection of Methyl 2-aminothiazole-4-carboxylate
-
Dissolve Methyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient).
Visualized Workflows and Pathways
Caption: Main synthesis pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N-Boc-2-aminothiazole Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-Boc-2-aminothiazole esters.
Troubleshooting Guide
This section addresses common issues encountered during the purification of N-Boc-2-aminothiazole esters, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent). - Poor quality of starting materials. - Product loss during work-up and purification. | - Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction temperature; consider reflux or microwave heating.[1] - Screen different solvents for the reaction.[1] - Ensure the purity of starting materials. - Minimize transfer steps and handle the product carefully during extraction and isolation. |
| Difficult Product Isolation/Purification | - The product is highly soluble in the reaction solvent. - Formation of a complex mixture of products with similar polarities. - The product may be an oil that is difficult to crystallize. | - If the product is a solid, try precipitating it by adding a non-solvent or by cooling the reaction mixture.[1] - For complex mixtures, column chromatography is often the most effective purification method.[1] - If the product is an oil, consider converting it to a crystalline salt for easier handling and purification. For acidic or basic moieties, crystallization of the salt can be a useful strategy.[2] |
| Formation of Impurities or Side Products | - Reaction temperature is too high or the reaction time is too long. - Incorrect pH of the reaction mixture. - Presence of reactive functional groups on starting materials leading to side reactions. - Formation of N,N-di-Boc derivative.[3] - Urea formation from isocyanate impurities in the Boc-anhydride.[3] | - Monitor the reaction by TLC to determine the optimal reaction time and prevent the formation of degradation products.[1] - Adjust the pH of the reaction mixture; some syntheses show improved regioselectivity under acidic conditions.[1] - Protect sensitive functional groups on the reactants before the main reaction.[1] - Use a stoichiometric amount or only a slight excess of Boc-anhydride to avoid di-Boc formation.[3] - Use high-purity Boc-anhydride and ensure anhydrous reaction conditions to minimize urea formation.[3] |
| Poor Reproducibility | - Inconsistent reaction conditions (temperature, time). - Variations in the quality of reagents or solvents. | - Maintain consistent and well-controlled reaction parameters. - Use reagents and solvents from the same batch or ensure consistent quality. |
| Column Chromatography Issues (e.g., streaking, poor separation) | - Inappropriate solvent system (eluent). - Column overloading. - The compound is too polar and adsorbs strongly to the silica gel. | - Systematically screen for an optimal eluent system using TLC. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[4] - Do not load too much crude product onto the column. - If the compound is highly polar, consider deactivating the silica gel with a small amount of triethylamine in the eluent.[3] |
| Recrystallization Fails or Gives Low Yield | - Unsuitable solvent or solvent system. - The compound is "oiling out" instead of crystallizing. - The concentration of the product in the solvent is too low. | - Screen a variety of solvents and solvent mixtures. Good recrystallization solvents typically dissolve the compound well at high temperatures but poorly at low temperatures.[2] Common solvent systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[2] - To prevent oiling out, try using a larger volume of solvent, cooling the solution more slowly, or adding the anti-solvent dropwise at an elevated temperature. - Concentrate the solution before cooling to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of N-Boc-2-aminothiazole esters?
Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted starting materials (e.g., the corresponding 2-aminothiazole ester).
-
Di-Boc protected byproducts, where a second Boc group is attached to the nitrogen.[3]
-
Urea derivatives formed from the reaction of the amine with isocyanate impurities in the Boc anhydride.[3]
-
Byproducts from the esterification step if it is performed after the Boc protection.
-
Products of de-Boc protection if the reaction conditions are too harsh.
Q2: Which purification method is generally best for N-Boc-2-aminothiazole esters?
The choice of purification method depends on the nature of the product and the impurities present.
-
Column chromatography is a versatile and widely used method for purifying these compounds, as it can separate components with different polarities.[4]
-
Recrystallization is an effective technique if the product is a solid and a suitable solvent system can be found. It is often simpler and more scalable than chromatography.
-
Precipitation by adding a non-solvent or by forming a salt can also be a simple and effective method for initial purification. A patented method for purifying 2-aminothiazole involves precipitation as a bisulfite salt, which could potentially be adapted.[5]
Q3: My N-Boc-2-aminothiazole ester is an oil and won't crystallize. What can I do?
If your product is a persistent oil, you have a few options:
-
Purify by column chromatography: This is the most common method for purifying oils.
-
Attempt co-distillation: If the oil is volatile, co-distillation with a high-boiling solvent under reduced pressure can sometimes remove impurities.
-
Salt formation: If your molecule has an acidic or basic site, you can try to form a salt which is often a crystalline solid and can be purified by recrystallization.[2]
-
Trituration: Repeatedly washing the oil with a solvent in which the impurities are soluble but the product is not can help to purify it.
Q4: How can I monitor the purity of my N-Boc-2-aminothiazole ester?
Several analytical techniques can be used to assess purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating and detecting the components of a mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect the presence of impurities by examining the chemical shifts and integration of the signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol and may need to be optimized for your specific compound.
Materials:
-
Crude N-Boc-2-aminothiazole ester
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of your crude material with different solvent mixtures. The ideal eluent should give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Carefully pour the slurry into the column, avoiding the formation of air bubbles. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, add a small amount of silica gel and your dissolved sample. Evaporate the solvent to get a dry powder of your sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. If necessary, you can gradually increase the polarity of the eluent during the chromatography (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified N-Boc-2-aminothiazole ester.[4]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude N-Boc-2-aminothiazole ester
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures such as hexanes/ethyl acetate or hexanes/acetone.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of N-Boc-2-aminothiazole esters.
Caption: Troubleshooting decision tree for the purification of N-Boc-2-aminothiazole esters.
References
Common impurities in Methyl 2-Boc-aminothiazole-4-carboxylate and their identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in Methyl 2-Boc-aminothiazole-4-carboxylate and their identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my batch of this compound?
A1: Impurities in this compound can typically be categorized into two main types: process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Impurity A (Unreacted Starting Material): Methyl 2-aminothiazole-4-carboxylate. This impurity arises from the incomplete reaction of the starting material during the Boc-protection step.
-
Impurity B (Over-reaction Product): Methyl 2-(di-Boc-amino)thiazole-4-carboxylate. This is formed when a second Boc group is added to the amino group.
-
Residual Starting Materials for Thiazole Synthesis: Traces of reagents like methyl 3-bromo-2-oxopropanoate and thiourea may be present if not fully removed during purification.
-
-
Degradation Products: These impurities form due to the decomposition of the final compound under certain conditions like exposure to moisture, high temperatures, or light.
-
Impurity C (Hydrolysis Product): 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid. This results from the hydrolysis of the methyl ester group.
-
Impurity D (Deprotection Product): This is identical to Impurity A, Methyl 2-aminothiazole-4-carboxylate, and results from the loss of the Boc protecting group.
-
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common technique for separating and quantifying the main component from its impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weight of each impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the main compound and its impurities, especially for distinguishing between isomers.[3]
Q3: What are the acceptable limits for these impurities?
A3: The acceptable limits for impurities in a drug substance are defined by regulatory bodies such as the International Council for Harmonisation (ICH). According to ICH guidelines, the threshold for reporting impurities is typically 0.05%, and the threshold for identification is 0.10% for a maximum daily dose of ≤ 2g/day.[4] For specific research applications, the required purity level may vary.
Troubleshooting Guides
Issue 1: An unknown peak is observed in my HPLC chromatogram.
Possible Cause & Solution:
-
Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to see if the peak persists. If it does, clean the injector and check the purity of your solvents.
-
-
A Process-Related Impurity: The peak could be an unreacted starting material or a byproduct from the synthesis.
-
Troubleshooting Step: If you have access to the starting materials (e.g., Methyl 2-aminothiazole-4-carboxylate), inject a standard of this material to compare retention times. For other byproducts, LC-MS analysis is recommended to obtain the molecular weight, which can help in identifying the structure.
-
-
A Degradation Product: The compound may be degrading under your experimental or storage conditions.
-
Troubleshooting Step: Re-analyze a freshly prepared sample. If the peak area of the unknown is smaller or absent, it indicates degradation. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light) to intentionally generate degradation products and identify them.[5][6][7][8]
-
Issue 2: The purity of my sample is lower than expected.
Possible Cause & Solution:
-
Incomplete Reaction: The synthesis may not have gone to completion, resulting in a higher level of unreacted starting materials.
-
Troubleshooting Step: Review your synthesis protocol. Consider extending the reaction time, increasing the temperature, or using a different catalyst or solvent. Purification techniques like column chromatography or recrystallization may need to be optimized.
-
-
Sub-optimal Purification: The purification method may not be effective at removing certain impurities.
-
Troubleshooting Step: If using column chromatography, try a different solvent system or a gradient elution. For recrystallization, experiment with different solvents. HPLC purification can be used for obtaining very high purity material.
-
-
Sample Decomposition: The compound may be unstable under your storage conditions.
-
Troubleshooting Step: Ensure the sample is stored in a cool, dark, and dry place.[5] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
Data Presentation
The following table summarizes the common impurities, their likely origin, and typical analytical observations.
| Impurity ID | Chemical Name | CAS Number (if available) | Origin | Typical HPLC Retention Time (Relative to Main Peak) | Key Mass Spec (MS) Ion (m/z) [M+H]+ |
| Main | This compound | 850429-62-8 | - | 1.00 | 259.1 |
| Impurity A | Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 | Process/Degradation | ~ 0.6 | 159.0 |
| Impurity B | Methyl 2-(di-Boc-amino)thiazole-4-carboxylate | N/A | Process | ~ 1.5 | 359.1 |
| Impurity C | 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid | 83673-98-7 | Degradation | ~ 0.4 | 245.0 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general reversed-phase HPLC method for the separation of this compound from its key impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Protocol 2: 1H NMR for Impurity Identification
This protocol provides a general method for preparing a sample for 1H NMR analysis to identify and characterize impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Analysis: Acquire a standard 1H NMR spectrum. Key expected shifts:
-
This compound:
-
~1.5 ppm (s, 9H, Boc group)
-
~3.8 ppm (s, 3H, methyl ester)
-
~7.9 ppm (s, 1H, thiazole proton)
-
~12.0 ppm (br s, 1H, NH)
-
-
Impurity A (Methyl 2-aminothiazole-4-carboxylate): Absence of the Boc signal at ~1.5 ppm. Presence of a broad amine signal.
-
Impurity B (Di-Boc-protected): Signal for 18H at ~1.5 ppm.
-
Impurity C (Carboxylic acid): Absence of the methyl ester signal at ~3.8 ppm and presence of a broad carboxylic acid proton signal (>10 ppm).
-
Visualizations
Caption: Experimental workflow for impurity identification and quantification.
Caption: Troubleshooting logic for an unknown peak in HPLC.
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the yield of Boc protection on the 2-aminothiazole ring
Welcome to the technical support center for the Boc protection of the 2-aminothiazole ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Boc protection of 2-aminothiazole is giving a low yield. What are the common causes?
A1: Low yields in the Boc protection of 2-aminothiazole can stem from several factors:
-
Low Nucleophilicity: The 2-aminothiazole ring is an electron-deficient system, which reduces the nucleophilicity of the exocyclic amine, making it less reactive towards di-tert-butyl dicarbonate ((Boc)₂O).
-
Inappropriate Base: The choice and amount of base are critical. While not always necessary, a base is often used to deprotonate the amine or neutralize acidic byproducts, driving the reaction to completion.
-
Poor Solubility: 2-Aminothiazole or its salts may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Side Reactions: The formation of byproducts such as di-Boc protected amine or reaction at the endocyclic nitrogen can reduce the yield of the desired mono-Boc product.
-
Steric Hindrance: Substituents on the thiazole ring can sterically hinder the approach of the bulky (Boc)₂O reagent.
Q2: What is the role of a base in this reaction, and which one should I choose?
A2: A base in a Boc protection reaction serves to deprotonate the protonated amine intermediate that forms after the initial nucleophilic attack on (Boc)₂O. This regenerates the neutral amine, driving the reaction forward. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH). For 2-aminothiazole, which is less nucleophilic, a stronger base or a catalyst may be beneficial. However, overly strong bases can promote side reactions.
Q3: Can di-Boc protection occur, and how can I avoid it?
A3: Yes, di-Boc protection, where two Boc groups are attached to the primary amine, can occur, especially under forcing conditions (e.g., excess (Boc)₂O, strong base, high temperature, or with the use of a catalyst like DMAP). To minimize di-Boc formation, it is recommended to use a stoichiometry of (Boc)₂O closer to 1:1 with the 2-aminothiazole and to carefully monitor the reaction's progress by TLC or LC-MS.
Q4: Is there a risk of reaction at the endocyclic nitrogen of the thiazole ring?
A4: While the exocyclic amine is generally more nucleophilic, the endocyclic nitrogen does possess a lone pair of electrons and could potentially react with (Boc)₂O, especially if the exocyclic amine is protonated or sterically hindered. However, acylation at the exocyclic amine is the more commonly reported pathway. Careful control of reaction conditions and pH can help ensure selectivity.
Q5: What is the role of 4-dimethylaminopyridine (DMAP) and should I use it?
A5: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, particularly for weakly nucleophilic amines like 2-aminothiazole.[1][2] It reacts with (Boc)₂O to form a more reactive intermediate. However, DMAP can also increase the likelihood of side reactions, such as the formation of di-Boc protected amines.[1][2] It is typically used in catalytic amounts (e.g., 0.1-0.2 equivalents).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Low nucleophilicity of 2-aminothiazole. 2. Insufficient reaction time or temperature. 3. Poor solubility of starting material. | 1a. Add a catalytic amount of DMAP (0.1-0.2 eq.). 1b. Use a stronger, non-nucleophilic base like DBU (in catalytic or stoichiometric amounts). 2a. Increase reaction temperature, monitoring for side product formation. 2b. Extend the reaction time. 3a. Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.[3] 3b. Consider using a more polar aprotic solvent like DMF or NMP. |
| Formation of Multiple Products | 1. Di-Boc protection of the primary amine. 2. Reaction at the endocyclic nitrogen. 3. Presence of other nucleophilic functional groups. | 1a. Reduce the equivalents of (Boc)₂O to 1.0-1.2 eq. 1b. Avoid using a large excess of base or catalyst (DMAP). 2a. Perform the reaction under neutral or mildly basic conditions to favor reaction at the more nucleophilic exocyclic amine. 3a. If other nucleophilic groups are present, consider protecting them with an orthogonal protecting group prior to Boc protection. |
| Difficult Purification | 1. Unreacted (Boc)₂O. 2. Byproducts with similar polarity to the product. | 1a. Quench the reaction with a small amount of a primary amine (e.g., N,N-dimethylethylenediamine) and then perform an acidic wash. 1b. For non-polar products, unreacted (Boc)₂O can sometimes be removed under high vacuum. 2a. Optimize reaction conditions to minimize byproduct formation. 2b. Consider crystallization as an alternative to column chromatography for purification.[4] |
Data Summary
The following tables summarize typical reaction conditions and spectroscopic data for the Boc protection of 2-aminothiazole.
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of Amines
| Base/Catalyst | Solvent | Temperature (°C) | Time | Typical Yield Range | Notes |
| NaOH / NaHCO₃ | Dioxane/Water | Room Temp | 2-12 h | High | Good for substrates soluble in aqueous media. |
| Triethylamine (TEA) | THF, CH₂Cl₂, CH₃CN | Room Temp - 40 | 2-16 h | Good to High | Common and versatile conditions.[3] |
| DMAP (catalytic) | CH₂Cl₂, CH₃CN | Room Temp | 1-4 h | High | Accelerates reaction with weakly nucleophilic amines.[1] |
| No Base | Methanol | 40-50 | 12-24 h | Variable | Can be effective for more nucleophilic amines. |
Table 2: Spectroscopic Data for Characterization
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-butyl (thiazol-2-yl)carbamate | 7.32 (d, J=4Hz, 1H), 6.82 (d, J=4Hz, 1H), 1.52 (s, 9H)[5] | 161.8, 152.9, 136.7, 112.1, 82.0, 28.3[5] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 2-Aminothiazole using an Organic Base
-
Dissolution: Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (CH₃CN).
-
Addition of Base: Add triethylamine (TEA) (1.5 eq).
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
Protocol 2: Catalytic DMAP Method for Less Reactive 2-Aminothiazoles
-
Dissolution: Dissolve 2-aminothiazole (1.0 eq) in dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: General reaction pathway for the Boc protection of 2-aminothiazole.
Caption: Troubleshooting workflow for low yield in Boc protection of 2-aminothiazole.
References
Scalable synthesis of Methyl 2-Boc-aminothiazole-4-carboxylate for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Methyl 2-Boc-aminothiazole-4-carboxylate, a key intermediate in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for Methyl 2-aminothiazole-4-carboxylate?
A1: The most common and industrially scalable method is a variation of the Hantzsch thiazole synthesis. This typically involves the condensation of a methyl 3-halo-2-oxopropanoate (e.g., methyl 3-bromo-2-oxopropanoate) with thiourea in a suitable solvent like ethanol.[1] One-pot synthesis methods, which simplify the process by combining bromination and cyclization steps, are also utilized for their efficiency and good yields.[2]
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis for this molecule?
A2: Key parameters to monitor and control for a successful and scalable synthesis include reaction temperature, reaction time, and the pH of the reaction mixture during workup. Maintaining a consistent temperature throughout the reaction is crucial for preventing the formation of byproducts. The reaction time should be optimized to ensure complete conversion of the starting materials. During the workup, careful adjustment of the pH is necessary to ensure the product precipitates correctly and to minimize impurities.[1][3]
Q3: What are the common causes of low yield in the synthesis of Methyl 2-aminothiazole-4-carboxylate?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials.
-
Side reactions: The formation of byproducts, such as pseudothiohydantoins, can reduce the yield of the desired product.[4]
-
Product loss during workup: Improper pH adjustment during precipitation or extraction can lead to significant loss of the product. The choice of extraction solvent is also critical for maximizing recovery.[1]
-
Substrate quality: The purity of the starting materials, particularly the methyl 3-halo-2-oxopropanoate, is crucial. Impurities can interfere with the reaction and lead to lower yields.
Q4: I am observing impurities in my final product after the Hantzsch synthesis. What are the likely byproducts?
A4: Common impurities can include unreacted starting materials, over-alkylation products, and side-products from the degradation of thiourea or the halo-ester. In some cases, regioisomers can form depending on the reaction conditions. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3] For industrial-scale production, column chromatography is generally avoided due to cost and scalability limitations.
Q5: What are the best practices for the Boc protection of Methyl 2-aminothiazole-4-carboxylate on a large scale?
A5: For scalable Boc protection, the following should be considered:
-
Reagent selection: Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent.
-
Base selection: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction. The choice of base is critical to avoid side reactions.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically used.
-
Temperature control: The reaction is usually carried out at room temperature, but cooling may be necessary to control exotherms on a large scale.
-
Workup: A simple aqueous workup is typically employed to remove the base and any water-soluble byproducts. The product is then isolated by crystallization or precipitation.
Q6: My Boc protection reaction is sluggish or incomplete. What are the potential causes and solutions?
A6: Several factors can contribute to an incomplete Boc protection:
-
Low nucleophilicity of the 2-amino group: While the 2-amino group of the thiazole is generally nucleophilic, its reactivity can be influenced by the solvent and base used.
-
Steric hindrance: Although less of an issue for this specific molecule, steric hindrance around the amino group can slow down the reaction.
-
Inadequate base: An insufficient amount of base or a base that is too weak may not effectively neutralize the generated acid, thus slowing down the reaction.
-
Poor solubility: Ensure all reactants are fully dissolved in the chosen solvent. A co-solvent system might be necessary.
-
Hydrolysis of Boc anhydride: In the presence of water, Boc anhydride can hydrolyze. Ensure anhydrous conditions if the reaction is sensitive to moisture.
Troubleshooting Guides
Low Yield in Methyl 2-aminothiazole-4-carboxylate Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (observed by TLC/HPLC) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress closely to determine the optimal endpoint. |
| Poor quality of starting materials. | Verify the purity of methyl 3-bromo-2-oxopropanoate and thiourea. Use freshly purified starting materials if necessary. | |
| Significant amount of side products | Incorrect reaction temperature. | Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may reduce side product formation. |
| Non-optimal pH during reaction. | Control the pH of the reaction mixture, especially if using a one-pot method. | |
| Product loss during workup | Incorrect pH for precipitation. | Carefully adjust the pH to the optimal point for product precipitation (typically around pH 8-9) using a suitable base like sodium bicarbonate.[1] |
| Inefficient extraction. | Use a suitable solvent system for extraction, such as ethyl acetate. Perform multiple extractions to maximize recovery.[1] |
Incomplete Boc Protection or Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient Boc anhydride. | Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. |
| Inadequate base. | Ensure at least one equivalent of a suitable base (e.g., TEA, DIPEA) is used. | |
| Poor solubility of the starting amine. | Try a different solvent or a co-solvent system (e.g., THF/DCM) to ensure complete dissolution. | |
| Formation of di-Boc protected product | Excess Boc anhydride and/or prolonged reaction time. | Use a stoichiometric amount of Boc anhydride and monitor the reaction closely to stop it upon completion. |
| Presence of unreacted Boc anhydride after reaction | Incomplete reaction or insufficient quenching. | Quench the reaction with a small amount of a primary amine (e.g., a few drops of N,N-dimethylethylenediamine) or water. |
| Difficult purification | Byproducts from side reactions. | Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Consider a different workup procedure, such as a wash with dilute acid to remove any basic impurities. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the scalable synthesis of Methyl 2-aminothiazole-4-carboxylate and its subsequent Boc protection, based on literature data.
| Parameter | Hantzsch Thiazole Synthesis | Boc Protection |
| Key Reagents | Methyl 3-bromo-2-oxopropanoate, Thiourea | Methyl 2-aminothiazole-4-carboxylate, (Boc)₂O, Base (e.g., TEA) |
| Solvent | Ethanol[1], Methanol[1] | THF, DCM, Acetonitrile |
| Temperature | Room Temperature to Reflux[1][3] | 0 °C to Room Temperature |
| Reaction Time | 3 - 24 hours[1][3] | 2 - 12 hours |
| Typical Yield | 45% - 70%[1][3] | >90% |
| Typical Purity (after recrystallization) | >98% | >98% |
Experimental Protocols
Key Experiment 1: Scalable Synthesis of Methyl 2-aminothiazole-4-carboxylate
This protocol is adapted from established literature procedures for industrial applicability.[1]
Materials:
-
Methyl 3-bromo-2-oxopropanoate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a suitable reaction vessel, dissolve methyl 3-bromo-2-oxopropanoate (1.0 eq) and thiourea (1.1 eq) in ethanol. The typical concentration is around 0.2-0.5 M.
-
Stir the mixture at room temperature for 10-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.
-
Dissolve the crude product in water and adjust the pH to ~8 with a saturated solution of sodium bicarbonate. This will cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-aminothiazole-4-carboxylate as a solid.
-
The product can be further purified by recrystallization from a suitable solvent if required.
Key Experiment 2: Boc Protection of Methyl 2-aminothiazole-4-carboxylate
Materials:
-
Methyl 2-aminothiazole-4-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a reaction vessel, dissolve Methyl 2-aminothiazole-4-carboxylate (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
-
The product can be purified by crystallization from a suitable solvent system like ethyl acetate/hexanes.
Visualizations
Caption: Overall workflow for the scalable synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Methyl 2-Aminothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Removal of residual palladium catalyst from cross-coupling reactions of thiazole derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of removing residual palladium catalysts from cross-coupling reactions involving thiazole derivatives. The unique electronic properties of the thiazole ring, owing to the presence of both sulfur and nitrogen heteroatoms, can lead to strong coordination with palladium, making its removal a critical and often challenging step in ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from reactions involving thiazole derivatives.
Issue 1: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain high after treatment with a scavenger.
-
Inconsistent palladium removal across different batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong Palladium-Thiazole Coordination | The sulfur and nitrogen atoms of the thiazole ring can act as ligands, forming stable complexes with palladium that are difficult to break. Consider a pre-treatment step to disrupt this coordination. This could involve adding a competing ligand or adjusting the solvent system before introducing the scavenger. |
| Incorrect Scavenger Selection | The choice of scavenger is crucial and depends on the oxidation state of the palladium species (Pd(0) vs. Pd(II)) and the reaction solvent. For thiazole derivatives, thiol-based scavengers are often effective for Pd(II), while scavengers with thiourea functionality can be effective for a broader range of palladium species. It is highly recommended to perform a small-scale screen of different scavenger types (e.g., thiol, thiourea, amine-based) to identify the most effective one for your specific substrate. |
| Suboptimal Scavenging Conditions | Temperature and reaction time significantly impact scavenger efficiency. While many scavengers are effective at room temperature, increasing the temperature (e.g., to 40-60 °C) can enhance the rate of palladium capture, especially when strong coordination is an issue. Monitor the palladium levels at different time points (e.g., 2, 6, 12, and 24 hours) to determine the optimal scavenging time. |
| Insufficient Scavenger Amount | Using too little scavenger will result in incomplete palladium removal. A common starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst. If removal is still incomplete, a gradual increase in the scavenger amount can be tested. |
| Poor Mass Transfer | Inadequate mixing can prevent the scavenger from efficiently interacting with the palladium species in the solution. Ensure vigorous stirring throughout the scavenging process. For solid-supported scavengers, mechanical stirring is generally more effective than magnetic stirring, especially on a larger scale. |
Issue 2: Product Loss During Palladium Removal
Symptoms:
-
Significant decrease in the isolated yield of the thiazole derivative after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding to Adsorbent | Activated carbon, while cost-effective, is known for its non-specific adsorption, which can lead to the loss of the desired product. If using activated carbon, optimize the loading by starting with a small amount (e.g., 5 wt%) and gradually increasing it. Also, consider the solvent used for the treatment; a solvent in which your product is highly soluble may reduce its adsorption to the carbon surface. |
| Product Adsorption onto Scavenger | Some functionalized silica or polymer-based scavengers can also adsorb the product. To minimize this, use the minimum effective amount of the scavenger. After filtration, wash the scavenger thoroughly with a fresh portion of the reaction solvent to recover any adsorbed product. If product loss remains high, screening for a different type of scavenger with lower affinity for your product is recommended. |
| Co-precipitation of Product with Palladium | In some cases, the product may co-precipitate with the palladium species, especially if the palladium crashes out of solution. Ensure that both the product and the palladium species remain soluble during the scavenging process. If precipitation is observed, consider changing the solvent or temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from thiazole derivatives more challenging than from other aromatic compounds?
A1: The thiazole ring contains both a nitrogen and a sulfur atom, which are excellent ligands for palladium. This can lead to the formation of stable coordination complexes between the palladium catalyst and the thiazole-containing product. This strong interaction can make it difficult for scavengers to effectively capture the palladium, requiring more optimized and sometimes harsher removal conditions compared to simpler aromatic systems.
Q2: What are the most common methods for removing residual palladium from cross-coupling reactions of thiazole derivatives?
A2: The most prevalent methods include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium. Thiol and thiourea functionalized silica gels are particularly common. Activated carbon is also widely used but requires careful optimization to avoid product loss.[1]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced by the addition of additives that increase the solubility of palladium species.[2]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired compound from palladium residues. However, it may not always be sufficient to reach the stringent ppm levels required for APIs and a subsequent scavenging step is often necessary.
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[3]
Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict guidelines for elemental impurities in drug products. For palladium, which is considered a metal of significant toxicological concern, the permitted daily exposure (PDE) is typically low. This often translates to a concentration limit of less than 10 ppm in the final API.[2][4]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
Data Presentation: Efficiency of Palladium Removal Methods
The following table summarizes quantitative data from various studies on the removal of palladium, providing a general indication of the effectiveness of different techniques. The actual efficiency will be highly dependent on the specific thiazole derivative, the nature of the palladium species, and the reaction conditions.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Scavenger/Adsorbent | Substrate/Reaction Type |
| Scavenging | 2400 | ≤ 16 | SiliaMetS Thiol or Thiourea | Suzuki cross-coupling |
| Scavenging | >5000 | < 100 | Scavenging Resin | Suzuki-Miyaura and Buchwald-Hartwig reactions |
| Scavenging | ~500 | < 10 | MP-TMT (Macroporous Polymer-bound Trimercaptotriazine) | Model API (2-methyl-5-phenylbenzoxazole) |
| Activated Carbon | ~500 | ~65 | Activated Carbon | Model API (2-methyl-5-phenylbenzoxazole) |
| Chromatography + Scavenging | >1000 | < 50 | Column Chromatography followed by Scavenging Resin | Suzuki-Miyaura reaction |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: After the cross-coupling reaction is complete, and after a standard aqueous work-up, dissolve the crude thiazole derivative in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting amount is 5-10 equivalents relative to the initial moles of palladium catalyst used.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 24 hours. The optimal time should be determined by monitoring the palladium content at various intervals.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude thiazole derivative in an appropriate organic solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-20 wt% relative to the crude product) to the solution. It is advisable to perform small-scale trials to determine the optimal loading that minimizes product loss.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. The celite pad is crucial to remove fine carbon particles.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: A general workflow for the removal of residual palladium from thiazole derivatives.
Caption: A decision tree for troubleshooting high residual palladium in thiazole derivatives.
References
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Protection for 2-Aminothiazole-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules, particularly in the development of novel therapeutics. The 2-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Protecting the 2-amino group is a critical step to avoid undesired side reactions during subsequent chemical transformations. The choice between the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the overall synthetic strategy, yield, and purity of the final product.
This guide provides an objective comparison of Boc and Fmoc protection for 2-aminothiazole-4-carboxylates, supported by generalized experimental protocols and a discussion of the key factors influencing the selection of a protection strategy.
Data Presentation: A Comparative Overview
The selection between Boc and Fmoc protection hinges on their distinct lability and compatibility with other functionalities in the synthetic route. The following table summarizes the key characteristics of each protecting group in the context of 2-aminothiazole-4-carboxylates.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Typical Reaction Conditions | Base (e.g., triethylamine, DMAP) in an inert solvent (e.g., DCM, THF, dioxane) at room temperature.[1] | Mild base (e.g., NaHCO₃, Na₂CO₃) in a solvent mixture (e.g., dioxane/water) at room temperature. |
| Cleavage (Deprotection) Conditions | Strong acid (e.g., trifluoroacetic acid (TFA) in DCM, HCl in dioxane).[1] | Mild base (e.g., 20% piperidine in DMF).[2] |
| Orthogonality | Orthogonal to Fmoc, Cbz (under non-hydrogenolytic conditions), and many other protecting groups.[3] | Orthogonal to Boc, t-butyl esters, and other acid-labile protecting groups.[4] |
| Stability | Stable to basic and nucleophilic conditions. Labile to strong acids.[5] | Stable to acidic conditions. Labile to basic conditions, particularly secondary amines.[2] |
| Byproducts of Deprotection | Isobutylene and carbon dioxide.[6] | Dibenzofulvene (DBF) adducts.[2] |
| Typical Yields | Generally fair to good for 2-aminothiazole derivatives.[7] | Generally high, though specific data for 2-aminothiazole-4-carboxylates is less common. |
| Advantages | Robust, widely used, and cost-effective. The protected amine has reduced nucleophilicity. | Mild deprotection conditions preserve acid-sensitive functionalities. The Fmoc group's UV absorbance allows for reaction monitoring. |
| Disadvantages | Harsh acidic deprotection can cleave other acid-sensitive groups (e.g., t-butyl esters). | The protected amine is still somewhat nucleophilic. The dibenzofulvene byproduct must be thoroughly removed. The Fmoc group is larger and more expensive. |
Mandatory Visualization
Chemical Reaction Diagrams
The following diagrams illustrate the protection and deprotection reactions for a generic ethyl 2-aminothiazole-4-carboxylate.
Boc Protection of Ethyl 2-aminothiazole-4-carboxylate
Boc Deprotection
Fmoc Protection of Ethyl 2-aminothiazole-4-carboxylate
Fmoc Deprotection
Logical Workflow for Selecting a Protection Strategy
Decision workflow for choosing between Boc and Fmoc protection.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of a generic 2-aminothiazole-4-carboxylate. Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Boc Protection of Ethyl 2-Aminothiazole-4-Carboxylate
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected product.
Protocol 2: Deprotection of Boc-Protected Ethyl 2-Aminothiazole-4-Carboxylate
Materials:
-
Boc-protected ethyl 2-aminothiazole-4-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected thiazole (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (10-20 eq, typically a 20-50% v/v solution of TFA in DCM) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue can be triturated with cold diethyl ether to precipitate the amine salt.
-
For the free amine, carefully neutralize the crude product by dissolving it in DCM and washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Protocol 3: Fmoc Protection of Ethyl 2-Aminothiazole-4-Carboxylate
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid (e.g., 1 M HCl)
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at room temperature.
-
Stir the mixture vigorously for 4-16 hours at room temperature, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with dilute HCl.
-
The Fmoc-protected product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 4: Deprotection of Fmoc-Protected Ethyl 2-Aminothiazole-4-Carboxylate
Materials:
-
Fmoc-protected ethyl 2-aminothiazole-4-carboxylate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected thiazole (1.0 eq) in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature. The deprotection is usually rapid, often completing within 30 minutes. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The crude product can be purified by flash column chromatography to remove the dibenzofulvene-piperidine adduct and any other impurities.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to the High-Throughput Screening Validation of Methyl 2-Boc-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 2-Boc-aminothiazole-4-carboxylate and its deprotected active form, Methyl 2-aminothiazole-4-carboxylate, in the context of high-throughput screening (HTS) for drug discovery. We present a plausible validation workflow, comparative performance data against alternative inhibitors, and detailed experimental protocols.
Introduction to this compound in HTS
This compound is a derivative of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities, including anticancer and antimicrobial effects. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position suggests that this compound is likely a synthetic intermediate or a prodrug. In a high-throughput screening (HTS) context, it is hypothesized that the Boc group is removed in situ or in a subsequent validation step to yield the active compound, Methyl 2-aminothiazole-4-carboxylate. This guide will focus on the validation of the active form as a potential kinase inhibitor, a common target for this class of compounds.
Comparative Performance Data
For the purpose of this guide, we will consider a hypothetical scenario where the deprotected form of this compound, Compound A (Methyl 2-aminothiazole-4-carboxylate) , was identified as a hit in an HTS campaign targeting Aurora Kinase A. Its performance is compared with a known alternative Aurora Kinase A inhibitor, Alisertib (MLN8237) .
| Compound | Target | IC50 (nM)[1][2] | Cell Line | Cytotoxicity (CC50 in µM) |
| Compound A (hypothetical) | Aurora Kinase A | 80 | HeLa | >50 |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 | HeLa | 0.8 |
Experimental Protocols
Primary High-Throughput Screening Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Aurora Kinase A enzyme
-
K-LISA™ ATP and Substrate
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (dissolved in DMSO)
-
Assay plates (384-well)
Protocol:
-
Prepare the kinase reaction buffer containing ATP and the substrate peptide.
-
Dispense 50 nL of test compounds into the assay plate.
-
Add 5 µL of the Aurora Kinase A enzyme solution to each well.
-
Add 5 µL of the ATP/substrate solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
Hit Confirmation and Dose-Response Assay
Confirmed hits from the primary screen are tested in a dose-response format to determine their potency (IC50).
Protocol:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
Perform the ADP-Glo™ Kinase Assay as described above, using the serially diluted compounds.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Situ Boc Deprotection Protocol (Hypothetical)
For a compound like this compound, an in situ deprotection step might be necessary. Mild acidic conditions can be employed.
Protocol:
-
Prior to the addition of the enzyme, introduce a mild acidic buffer (e.g., pH 5.0-6.0) to the wells containing the Boc-protected compound.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to facilitate the removal of the Boc group.
-
Neutralize the wells with a suitable buffer before proceeding with the kinase assay protocol. Note: This step needs to be carefully optimized to ensure complete deprotection without denaturing the kinase enzyme.
Cytotoxicity Assay: MTT Assay
This assay assesses the effect of the compounds on cell viability.
Materials:
-
HeLa cell line
-
DMEM medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed HeLa cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 value, the concentration that reduces cell viability by 50%.
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate the hypothetical signaling pathway, the HTS validation workflow, and the logical steps for hit confirmation.
References
Unlocking Potential: A Comparative Analysis of Boc-Protected vs. Unprotected 2-Aminothiazole-4-Carboxylates in Drug Discovery
A critical decision in the design of bioactive scaffolds is the strategic use of protecting groups. For the promising 2-aminothiazole-4-carboxylate core, the presence or absence of a protecting group on the 2-amino moiety can dramatically alter biological activity, switching a compound from a whole-cell antibacterial agent to a specific enzyme inhibitor. This guide provides a comparative analysis, supported by experimental data, to inform researchers on the divergent roles of the unprotected versus derivatized 2-amino group, with a focus on antitubercular activity.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The reactivity and hydrogen-bonding potential of the 2-amino group are pivotal to its biological function. Protecting this group, for instance with the common tert-butyloxycarbonyl (Boc) group, is a standard synthetic strategy but can have profound consequences on the compound's ultimate biological profile.
While direct comparative studies on Boc-protected versus unprotected 2-aminothiazole-4-carboxylates are not extensively documented in publicly available literature, a seminal study on antitubercular agents provides a compelling case study. By comparing the activity of the free amine with an acylated amine (a 2-bromoacetamido derivative), we can infer the critical role of the unprotected amine for whole-cell activity against Mycobacterium tuberculosis and, conversely, the necessity of its modification for targeting a specific bacterial enzyme.[3]
Comparative Biological Activity: Whole-Cell vs. Enzyme Inhibition
A study by Al-Balas and colleagues (2009) investigated a series of 2-aminothiazole-4-carboxylate derivatives for their activity against M. tuberculosis H37Rv and the specific enzyme β-ketoacyl-ACP synthase (mtFabH), a key player in mycolic acid biosynthesis.[3] Their findings reveal a striking dichotomy in the activity profiles based on the substitution at the 2-amino position.
Key Findings:
-
Unprotected Amines for Whole-Cell Activity: Compounds with a free, unprotected 2-amino group demonstrated potent activity against the whole M. tuberculosis organism but showed no activity against the isolated mtFabH enzyme.[3]
-
Derivatized Amines for Enzyme Inhibition: Conversely, derivatives with an acylated 2-amino group (2-bromoacetamido) were inactive against the whole bacterium but effectively inhibited the mtFabH enzyme.[3]
This suggests that for whole-cell activity, the unprotected 2-amino group is either essential for cell entry or for interacting with an alternative intracellular target. When the goal is to specifically inhibit the mtFabH enzyme, modification of this amino group is required to achieve potent inhibition.[3]
Table 1: Quantitative Comparison of Unprotected vs. Acylated 2-Aminothiazole-4-Carboxylates
| Compound ID (Reference) | R Group (at 2-amino position) | Activity vs. M. tuberculosis H37Rv (MIC, µg/mL) | Activity vs. mtFabH (IC50, µg/mL) |
| 2 | -NH₂ (Unprotected) | 0.06 | Not Active (>200) |
| 3 | -NHCOCH₂Br (Acylated) | Not Active (>200) | 0.95 |
| 6 | -NH₂ (Unprotected) | 16 | Not Active (>200) |
| 7 | -NHCOCH₂Br (Acylated) | Not Active (>200) | 1.15 |
| 9 | -NH₂ (Unprotected) | 0.06 | Not Active (>200) |
| 10 | -NHCOCH₂Br (Acylated) | Not Active (>200) | 2.50 |
Data sourced from Al-Balas et al., PLOS ONE, 2009.[3] MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration. "Not Active" indicates no significant inhibition was observed at the highest tested concentration.
The Role of the Boc-Protecting Group: An Extrapolation
The Boc (tert-butyloxycarbonyl) group is one of the most common amine protecting groups in organic synthesis due to its stability in many reaction conditions and its ease of removal under acidic conditions.[4] While the study above uses a bromoacetyl group, we can extrapolate the likely impact of a Boc group.
The Boc group is sterically bulky. Its presence on the 2-amino position would be expected to:
-
Block Hydrogen Bonding: Prevent the amine from acting as a hydrogen bond donor, which could be critical for target recognition.
-
Increase Lipophilicity: Potentially alter the compound's solubility and ability to cross the complex mycobacterial cell wall.
-
Prevent Target Interaction: Sterically hinder the molecule from fitting into the active site of a target enzyme or receptor.
Based on the data, it is plausible that a Boc-protected 2-aminothiazole-4-carboxylate would behave similarly to the acylated derivatives—showing little to no whole-cell activity against M. tuberculosis. Its potential as an enzyme inhibitor would depend on whether the bulky Boc group is compatible with the target's active site. The primary utility of the Boc-protected version, therefore, remains as a crucial intermediate in a multi-step synthesis, allowing for selective modification of other parts of the molecule before its removal to liberate the bioactive, unprotected amine.
Visualizing the Divergent Roles
The following diagrams illustrate the conceptual workflow and the targeted biological pathway.
Caption: Logical flow from chemical state to biological outcome.
Caption: Targeted inhibition of the mycolic acid biosynthesis pathway.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv
This protocol is based on the widely used broth microdilution method.
-
Culture Preparation: M. tuberculosis H37Rv is grown on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar). Colonies are then used to prepare a bacterial suspension in a sterile saline solution containing 0.05% Tween 80 to prevent clumping.
-
Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 10⁵ Colony Forming Units (CFU)/mL in each well of the microplate.[5]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO), and two-fold serial dilutions are prepared in Middlebrook 7H9 broth (supplemented with OADC and glycerol) in a 96-well microplate.[5]
-
Inoculation and Incubation: The standardized inoculum is added to each well containing the diluted compounds. The plates are sealed and incubated at 36-37°C.
-
Reading Results: Growth in the wells is typically assessed after 7 to 21 days. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[5][6] A growth indicator dye like resazurin can also be used, where a color change (e.g., from blue to pink) indicates bacterial viability.
mtFabH Enzyme Inhibition Assay
This is a representative protocol for assessing the inhibition of the β-ketoacyl-ACP synthase enzyme.
-
Reagents and Buffers: All reactions are performed in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) containing any necessary cofactors. The enzyme (purified mtFabH), substrates (e.g., radiolabeled Acyl-CoA and Malonyl-ACP), and inhibitor compounds are required.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a set period to allow for binding.
-
The enzymatic reaction is initiated by adding the substrates (e.g., lauroyl-CoA and [¹⁴C]malonyl-ACP).
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, often by adding a strong acid (e.g., trichloroacetic acid).
-
-
Quantification: The amount of product formed is quantified. In radiolabeled assays, this involves separating the radiolabeled product from the unreacted substrate, often by precipitation and filtration or by scintillation counting.
-
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the rate of an uninhibited control reaction. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The decision to protect or leave unprotected the 2-amino group of a 2-aminothiazole-4-carboxylate scaffold is a critical determinant of its biological activity. Experimental evidence strongly indicates that the unprotected amine is crucial for whole-cell activity against M. tuberculosis, while a derivatized amine is necessary for the specific inhibition of the mtFabH enzyme. While a Boc-protected analogue has not been explicitly tested in this context, its primary role is best utilized as a synthetic intermediate. Its steric bulk and blockage of key hydrogen bonding interactions make it an unlikely candidate for potent whole-cell activity, reinforcing the principle that for certain scaffolds, a free amine is an indispensable feature for achieving the desired therapeutic effect. Researchers should consider these divergent outcomes when designing new derivatives based on this valuable heterocyclic core.
References
- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Aminothiazole-4-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Consequently, efficient and versatile synthetic routes to key building blocks like 2-aminothiazole-4-carboxylic acid esters are of significant interest to the research and drug development community. This guide provides an objective comparison of three prominent synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable route for a given application.
Comparison of Synthetic Routes
The synthesis of 2-aminothiazole-4-carboxylic acid esters can be broadly achieved through several pathways. This guide focuses on three distinct and representative methods: the classic Hantzsch Thiazole Synthesis, a modern One-Pot Synthesis from a β-Ketoester, and a novel approach utilizing an azidoacrylate precursor. Each method offers a unique profile of advantages and disadvantages in terms of yield, reaction time, starting material availability, and overall efficiency.
Caption: A high-level comparison of the three synthetic routes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each of the three synthetic routes, providing a clear basis for comparison.
| Parameter | Route 1: Classic Hantzsch Synthesis | Route 2: One-Pot Synthesis from β-Ketoester | Route 3: Synthesis from Ethyl 2-Azidoacrylate |
| Starting Materials | Ethyl bromopyruvate, Thiourea | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea | Ethyl 2-azidoacrylate, Potassium thiocyanate (KSCN) |
| Reported Yield | Up to 99% | 72% | High (not quantified in the provided source) |
| Reaction Time | 1 hour | 4 hours (2h for bromination, 2h for cyclization) | 11-13 hours |
| Reaction Temperature | 70°C | 0°C to Room Temperature, then 80°C | 60-80°C |
| Key Reagents | Ethanol (solvent) | Water, Tetrahydrofuran (THF) (solvents) | Organic solvent, Ferrous sulfate heptahydrate (catalyst) |
| Number of Steps | One | One-pot, two-step | One-pot |
Experimental Protocols
Detailed experimental procedures for each of the three synthetic routes are provided below. These protocols are based on literature reports and are intended to be representative of each method.
Route 1: Classic Hantzsch Thiazole Synthesis
This method represents the traditional and high-yielding approach to 2-aminothiazole synthesis.
Caption: Workflow for the Classic Hantzsch Synthesis.
Protocol:
A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour. After the reaction is complete, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.
Route 2: One-Pot Synthesis from a β-Ketoester
This approach offers the convenience of a one-pot procedure, avoiding the isolation of the intermediate α-bromoester.[1]
Caption: Workflow for the One-Pot Synthesis.
Protocol:
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, N-bromosuccinimide (10.5 g, 0.06 mol) is added.[1] The reaction mixture is stirred at room temperature for 2 hours. Following this, thiourea (3.80 g, 0.05 mol) is added, and the mixture is heated to 80°C for 2 hours.[1] After cooling, the precipitate is filtered, washed with water, and recrystallized from ethyl acetate to give ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Route 3: Synthesis from Ethyl 2-Azidoacrylate
This novel method provides an alternative pathway utilizing an azido-precursor and an inorganic salt catalyst.
Caption: Workflow for the Azidoacrylate Method.
Protocol:
Ethyl 2-azidoacrylate, potassium thiocyanate, and an inorganic salt catalyst such as ferrous sulfate heptahydrate are reacted in an organic solvent. The molar ratio of ethyl 2-azidoacrylate to potassium thiocyanate to the inorganic salt is 1:2:0.5. The reaction mixture is heated to 60-80°C for 11-13 hours. After the reaction, the product is isolated and purified by recrystallization to yield ethyl 2-aminothiazole-4-carboxylate.
References
Methyl 2-Boc-aminothiazole-4-carboxylate vs. ethyl 2-Boc-aminothiazole-4-carboxylate in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, the 2-aminothiazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The choice of starting materials and intermediates is critical in the synthesis of novel drug candidates. Among the key building blocks are the methyl and ethyl esters of 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid. This guide provides an objective comparison of methyl 2-Boc-aminothiazole-4-carboxylate and ethyl 2-Boc-aminothiazole-4-carboxylate, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties
A fundamental comparison begins with the physical properties of the unprotected parent compounds, which can influence their handling, reactivity, and purification.
| Property | Methyl 2-aminothiazole-4-carboxylate | Ethyl 2-aminothiazole-4-carboxylate |
| Molecular Formula | C₅H₆N₂O₂S | C₆H₈N₂O₂S |
| Molecular Weight | 158.18 g/mol | 172.20 g/mol [1] |
| Melting Point | 171-173 °C[2] | 177-181 °C |
| Appearance | White to light yellow to light orange powder to crystal[2] | White to yellowish tan powder[3] |
The slightly higher melting point of the ethyl ester suggests stronger intermolecular forces in its crystal lattice, which can affect solubility. Generally, methyl esters are slightly more polar and may exhibit different solubility profiles compared to their ethyl counterparts.
Synthesis and Experimental Data
Both the methyl and ethyl esters of 2-aminothiazole-4-carboxylic acid are commonly synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a respective 3-halo-2-oxopropanoate with thiourea. The resulting 2-aminothiazole-4-carboxylate is then typically protected with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)
A solution of the appropriate α-halocarbonyl compound (e.g., ethyl bromopyruvate or methyl 3-bromo-2-oxopropanoate) and thiourea in a suitable solvent (commonly ethanol) is heated. The reaction mixture is then cooled, and the product is isolated by filtration, often after neutralization and precipitation in water.
Synthesis of Methyl 2-Aminothiazole-4-carboxylate
A solution of methyl 3-bromo-2-oxo-propanoate (10 g, 51 mmol) and thiourea (4.0 g, 52.5 mmol) in ethanol (200 mL) was stirred at room temperature for 10 hours. After concentration, the crude product was basified with sodium bicarbonate to pH 8 and extracted with ethyl acetate. The organic layer was washed, dried, and concentrated to yield the product. One reported synthesis using this method yielded 8.0 g of the product.[4]
Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) was stirred at 70°C for 1 hour. After cooling, the mixture was poured into ice water, and the resulting precipitate was collected by filtration and dried. A similar procedure reported a yield of 70%.[5] In another instance, this reaction is reported to proceed in excellent yield.
Experimental Protocol: Boc Protection (General Procedure)
To a solution of the 2-aminothiazole-4-carboxylate in a suitable solvent (e.g., dichloromethane or THF), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) are added. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified, typically by chromatography.
While specific yields for the Boc protection of both the methyl and ethyl esters can vary depending on the scale and purification method, the reaction is generally high-yielding for both substrates.
Comparative Performance in Synthesis
The choice between the methyl and ethyl ester often depends on the specific requirements of the subsequent synthetic steps and the overall synthetic strategy.
Reactivity and Steric Hindrance:
-
Ester Hydrolysis: Methyl esters are generally more susceptible to hydrolysis under both acidic and basic conditions compared to ethyl esters due to the smaller size of the methoxy group, which offers less steric hindrance to the attacking nucleophile or protonation of the carbonyl oxygen. This can be an advantage if facile deprotection to the carboxylic acid is desired. Conversely, the ethyl ester offers greater stability if the ester moiety needs to be preserved through subsequent reaction steps.
-
Steric Effects in Downstream Reactions: The slightly larger size of the ethyl group can, in some cases, influence the stereochemical outcome of reactions at or near the thiazole ring. However, for many common transformations, this difference is negligible.
Practical Considerations:
-
Solubility: The ethyl ester, being slightly more lipophilic, may exhibit better solubility in some organic solvents compared to the methyl ester. This can be advantageous for achieving homogeneous reaction conditions.
-
Purification: The choice of ester can sometimes influence the ease of purification. Differences in crystallinity and solubility can be exploited to facilitate purification by recrystallization or chromatography.
-
Starting Material Availability and Cost: Both methyl and ethyl bromopyruvate are commercially available. Historically, the choice of starting material might have been influenced by cost and availability, although both are now readily accessible.
Application in Drug Discovery and Development
Both methyl and ethyl 2-Boc-aminothiazole-4-carboxylate are valuable intermediates in the synthesis of a wide range of biologically active molecules. The 2-aminothiazole core is a key pharmacophore in many kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[6]
The decision to use the methyl or ethyl ester can be influenced by the specific drug discovery program. In fragment-based drug discovery, for instance, even small changes in molecular structure can significantly impact binding affinity and ligand efficiency.[7][8] The choice of the ester group can be a deliberate part of the structure-activity relationship (SAR) studies.
Logical Workflow and Decision Making
To assist researchers in selecting the appropriate reagent, the following workflow and decision-making diagram are provided.
Caption: Decision workflow for selecting between methyl and ethyl esters.
Conclusion
Both methyl and ethyl 2-Boc-aminothiazole-4-carboxylate are highly valuable and versatile intermediates in organic synthesis, particularly in the field of drug discovery. The choice between them is nuanced and should be guided by the specific demands of the synthetic route.
-
This compound is often preferred when rapid and facile conversion to the corresponding carboxylic acid is desired.
-
Ethyl 2-Boc-aminothiazole-4-carboxylate may be the better choice when the stability of the ester group is paramount during subsequent synthetic transformations or when enhanced solubility in certain organic solvents is required.
Ultimately, the optimal choice will depend on a careful evaluation of the reaction conditions, the desired final product, and practical considerations such as yield, purity, and cost-effectiveness. This guide provides a framework for making an informed decision based on available experimental data and established chemical principles.
References
- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-Aminothiazole-4-carboxylate | 118452-04-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 2-Aminothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(Amino)thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(amino)thiazole-4-carboxylate derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide will delve into the impact of substitutions at the 2-amino and 5-positions of the thiazole ring on biological activity, supported by experimental data and detailed methodologies.
Experimental and logical Workflow for SAR Studies
The structure-activity relationship of these derivatives is systematically explored through a workflow that involves chemical synthesis, biological evaluation, and data analysis to identify key structural features responsible for their therapeutic effects.
Caption: A diagram illustrating the general workflow for the structure-activity relationship (SAR) studies of 2-(amino)thiazole-4-carboxylate derivatives.
Comparative Biological Activity
The following table summarizes the in vitro activity of a series of 2-aminothiazole-4-carboxylate derivatives against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase (mtFabH), a key enzyme in mycobacterial fatty acid synthesis. This data is adapted from the study by Al-Balas et al. (2009). The comparison between compounds with a free 2-amino group and those with a 2-(bromoacetamido) group highlights the critical role of the substituent at the 2-position.
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) |
| 1 | -NH2 | -CH3 | >200 | >200 |
| 2 | -NH2 | -CH2Ph | 0.06 | >200 |
| 3 | -NHCOCH2Br | -CH2Ph | >200 | 1.1 |
| 4 | -NH2 | 3-Cl-Ph | >200 | >200 |
| 5 | -NHCOCH2Br | 3-Cl-Ph | >200 | 0.95 |
| 6 | -NH2 | 4-Cl-Ph | 16 | >200 |
| 7 | -NHCOCH2Br | 4-Cl-Ph | >200 | 59 |
Data Summary:
-
Effect of 2-Amino Group: Compounds with a free 2-amino group (compounds 2 and 6 ) exhibit potent whole-cell activity against M. tuberculosis but do not inhibit the mtFabH enzyme. This suggests that their mechanism of action may involve other cellular targets.
-
Effect of 2-N-Acylation: In contrast, compounds with a 2-bromoacetamido group (compounds 3 , 5 , and 7 ) are potent inhibitors of the mtFabH enzyme but show no whole-cell activity. This indicates that the bromoacetamido group is crucial for enzyme inhibition, likely through covalent modification of the enzyme's active site, but these compounds may have poor cell permeability.
-
Effect of 5-Substituent: The nature of the substituent at the 5-position also significantly influences activity. For instance, a benzyl group at the 5-position in the 2-amino series (compound 2 ) leads to very high potency against M. tuberculosis.
While specific data for 2-(Boc-amino)thiazole-4-carboxylate derivatives is not extensively available in the public domain, the above data strongly suggests that the nature of the N-substituent at the 2-position is a critical determinant of biological activity and mechanism of action. The bulky, electron-withdrawing Boc group would be expected to significantly alter the electronic and steric properties of the molecule compared to a free amino group or a bromoacetamido group, likely leading to a different pharmacological profile.
Signaling Pathway and Mechanism of Action
Several 2-aminothiazole derivatives exert their biological effects by inhibiting key enzymes. The bromoacetamido derivatives presented in the table are proposed to act by inhibiting the mtFabH enzyme, which is crucial for the fatty acid synthesis pathway in M. tuberculosis. The following diagram illustrates the proposed inhibitory mechanism.
Caption: A diagram showing the proposed mechanism of mtFabH enzyme inhibition by 2-(bromoacetamido)thiazole derivatives.
Experimental Protocols
General Synthesis of 2-Aminothiazole-4-carboxylate Derivatives
The synthesis of the 2-aminothiazole-4-carboxylate core is typically achieved via the Hantzsch thiazole synthesis.[1]
-
Reaction Setup: A mixture of an appropriate α-haloester (e.g., ethyl bromopyruvate) and thiourea are dissolved in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period (typically 2-4 hours).
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Derivatization at the 2-Amino Position (e.g., Acylation):
-
Reaction Setup: The 2-aminothiazole-4-carboxylate derivative is dissolved in an anhydrous aprotic solvent (e.g., THF) with a base (e.g., triethylamine).
-
Addition of Acylating Agent: The mixture is cooled in an ice bath, and the acylating agent (e.g., bromoacetyl bromide or di-tert-butyl dicarbonate for Boc protection) is added dropwise.
-
Reaction and Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The product is then isolated and purified using standard techniques.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum: Bacterial strains (e.g., M. tuberculosis H37Rv) are cultured to a specific turbidity, then diluted to a standardized cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test organism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic (cell-killing) potential of the compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo evaluation of compounds synthesized from Methyl 2-Boc-aminothiazole-4-carboxylate.
Comparative Evaluation of Novel Compounds Derived from Methyl 2-Boc-aminothiazole-4-carboxylate
This guide provides a comparative analysis of the in vitro and in vivo performance of novel therapeutic compounds synthesized from the versatile starting material, this compound. The thiazole scaffold is a prominent structural feature in numerous biologically active molecules, including approved anticancer drugs like Dasatinib.[1][2][3] Derivatives from this starting material are frequently investigated for their potential as kinase inhibitors and anticancer agents.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols, and workflow visualizations to aid in the evaluation of these compounds against various alternatives.
General Synthesis and Evaluation Workflow
The development of therapeutic agents from this compound follows a structured pipeline. This process begins with the chemical synthesis of derivative compounds, which are then subjected to a series of rigorous in vitro and in vivo assays to determine their biological activity and therapeutic potential.
In Vitro Evaluation: Cytotoxicity Screening
The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
Comparative Cytotoxicity Data (IC50)
The following table summarizes the reported IC50 values for various thiazole derivatives against common cancer cell lines. This data allows for a direct comparison of the cytotoxic potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [7] |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [7] | |
| Compound 4c | MCF-7 (Breast) | 10.3 ± 0.62 | Staurosporine | 6.77 ± 0.41 | [7] |
| HepG2 (Liver) | 12.8 ± 0.77 | Staurosporine | 8.4 ± 0.51 | [7] | |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [7] |
| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [7] | |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 | [5] |
| A549 (Lung) | 0.97 ± 0.13 | Colchicine | 9.1 | [5] | |
| Compound 27 | 786-O (Kidney) | 5.0 (EC50) | CX-4945 | > 30 | [4][9] |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of synthesized compounds on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Detailed Steps:
-
Cell Seeding : Plate cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to ensure attachment.[6]
-
Compound Treatment : Treat the cells with various concentrations of the synthesized compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) as a positive control.[7][10]
-
Incubation : Incubate the plate for a predetermined exposure time, typically ranging from 24 to 72 hours.[6]
-
MTT Addition : After incubation, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[6][11]
-
Solubilization : Carefully remove the culture medium and add a solubilization solution (such as DMSO or an SDS/HCl mixture) to dissolve the purple formazan crystals.[8][12]
-
Data Acquisition : Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[6] The absorbance is directly proportional to the number of viable cells.
In Vivo Evaluation: Xenograft Tumor Models
Compounds that demonstrate significant in vitro potency are advanced to in vivo studies to assess their efficacy and safety in a living organism. Subcutaneous xenograft models in immunodeficient mice are a standard for evaluating the antitumor activity of novel compounds.[13][14]
Comparative In Vivo Efficacy
Data from in vivo studies typically includes measurements of tumor volume and weight over time. The table below presents a hypothetical comparison based on typical outcomes for a promising thiazole derivative versus a standard-of-care chemotherapeutic agent.
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Citation |
| Vehicle Control | 200 µL PBS, daily (IP) | 1250 ± 150 | 0% | [14] |
| Compound XYZ (10 mg/kg) | Daily, for 20 days (IP) | 550 ± 110 | 56% | N/A |
| Alternative Drug (5 mg/kg) | Daily, for 20 days (IV) | 600 ± 100 | 52% | [14] |
Note: IP = Intraperitoneal, IV = Intravenous. Data is representative.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the establishment and use of a mouse xenograft model to test the in vivo efficacy of synthesized compounds.
Detailed Steps:
-
Cell Preparation : Human cancer cells are cultured, harvested during the exponential growth phase, and resuspended in a suitable buffer like PBS, often mixed 1:1 with Matrigel to support tumor engraftment.[14][15]
-
Tumor Inoculation : A specific number of cells (e.g., 1 x 10⁶) are injected subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID mice).[14][16]
-
Tumor Growth Monitoring : Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: V = 0.5 x Length x Width².[13][14]
-
Treatment Initiation : Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into different treatment groups (vehicle control, test compound, reference drug).[14]
-
Compound Administration : The synthesized compound and controls are administered according to a defined schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
Endpoint and Analysis : The study concludes when tumors in the control group reach a specified size limit. Tumors are then excised, weighed, and the data from all groups are statistically analyzed to determine the treatment's efficacy.
Potential Signaling Pathway: Kinase Inhibition
Many 2-aminothiazole derivatives function as kinase inhibitors, a class of targeted cancer therapy.[3][17] For instance, Dasatinib, which contains a 2-aminothiazole core, is a potent pan-Src family kinase inhibitor.[3] These compounds often bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking signaling pathways essential for cancer cell proliferation and survival.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. audreyli.com [audreyli.com]
Benchmarking the Reactivity of Methyl 2-Boc-aminothiazole-4-carboxylate Against Other Heterocyclic Building Blocks in Key Synthetic Transformations
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the synthesis of novel therapeutic agents. Their unique physicochemical properties and diverse reactivity profiles allow for the exploration of vast chemical space. Among these, the 2-aminothiazole moiety is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of the reactivity of a key derivative, Methyl 2-Boc-aminothiazole-4-carboxylate, against other commonly employed heterocyclic building blocks in essential synthetic reactions: Suzuki-Miyaura cross-coupling, Sonogashira cross-coupling, Buchwald-Hartwig amination, and amide bond formation. This objective comparison, supported by experimental data, aims to assist researchers in selecting the optimal building blocks for their synthetic campaigns.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of various heterocyclic halides in this transformation is influenced by factors such as the nature of the heterocycle, the position of the halogen, and the electronic properties of other substituents. Here, we compare the performance of a brominated derivative of this compound with other halogenated heterocycles.
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Entry | Heterocyclic Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-(Boc-amino)thiazole-4-carboxylate (analogue) | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2 equiv.) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85[1] |
| 2 | N-Boc-2-bromoimidazole | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2 equiv.) | DME | 80 | 2 | ~70-80¹ |
| 3 | 1-Boc-3-iodopyrazole | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 equiv.) | Toluene/H₂O | 100 | 12 | 56[2] |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ (2 equiv.) | 1,4-Dioxane/H₂O | 100 | 18 | ~90[3] |
¹Yield estimated based on similar reactions with N-Boc-pyrroleboronic acid and bromoindazoles.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 2-Aminothiazole Derivative
This protocol is adapted from a general procedure for the Suzuki coupling of a similar 2-aminothiazole derivative.[1]
Materials:
-
5-Bromo-2-(Boc-amino)thiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) (0.05 mmol, 5 mol%)
-
Potassium phosphate (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask, add the 5-bromo-2-(Boc-amino)thiazole derivative, arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with argon. This cycle is repeated three times.
-
Add 1,4-dioxane and water to the flask.
-
Add the palladium(0) tetrakis(triphenylphosphine) catalyst.
-
The reaction mixture is heated to 95 °C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Comparative Reactivity in Sonogashira Cross-Coupling
The Sonogashira reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another vital tool in drug discovery. The reactivity of heterocyclic halides in this reaction can be influenced by the electronic nature of the heterocycle and the presence of coordinating heteroatoms.
Table 2: Comparison of Yields in Sonogashira Cross-Coupling with Phenylacetylene
| Entry | Heterocyclic Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-(Boc-amino)thiazole (analogue) | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (6 mol%) | Et₃N | DMF | 70 | 6 | ~70-80² |
| 2 | 5-Chloro-4-iodopyrazole derivative | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | - | Good[5] |
| 3 | 5-Bromoindole | Pd(PPh₃)₂Cl₂ (10 mol%) / CuI (20 mol%) | DIPA | H₂O | 50 | 1 | 85[6] |
| 4 | 2-Iodopyridine | PdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%) | Et₃N | Anhydrous | RT | 6 | High² |
²Yield estimated based on general protocols for similar substrates.[7]
Experimental Protocol: Sonogashira Cross-Coupling of a 2-Aminothiazole Derivative
This protocol is based on a general procedure for the Sonogashira coupling of a similar 2-aminothiazole derivative.
Materials:
-
5-Bromo-2-(Boc-amino)thiazole derivative (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%)
-
Copper(I) iodide (0.06 mmol, 6 mol%)
-
Triethylamine (2.0 mmol)
-
N,N-Dimethylformamide (5 mL)
Procedure:
-
To a Schlenk flask, add the 5-bromo-2-(Boc-amino)thiazole derivative, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with argon.
-
Add N,N-dimethylformamide and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
The reaction mixture is heated to 70 °C and stirred for 6 hours.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial step in the synthesis of many pharmaceuticals. The success of this reaction with heterocyclic substrates can be challenging due to potential catalyst inhibition by the heteroatoms.
Table 3: Comparison of Yields in Buchwald-Hartwig Amination with Aniline
| Entry | Heterocyclic Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-(Boc-amino)pyridine (analogue) | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ (1.4 equiv.) | 1,4-Dioxane | 110 | 12-24 | ~80-90³ |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu (1.2 equiv.) | Toluene | 80 | 24 | 98 |
| 3 | 4-Chlorotoluene (for comparison) | Pd(dba)₂ (1.5 mol%) / XPhos (3 mol%) | NaOtBu (2 equiv.) | Toluene | Reflux | 6 | 94[8] |
³Yield estimated based on a similar reaction with 5-Bromo-N-phenylpyridin-3-amine and aniline.[9]
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Heterocycle
This protocol is a general procedure for the Buchwald-Hartwig amination of a heteroaryl bromide.[7]
Materials:
-
Heteroaryl bromide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with palladium(II) acetate, Xantphos, and cesium carbonate.
-
The heteroaryl bromide and aniline are added, followed by anhydrous 1,4-dioxane.
-
The tube is sealed and the mixture is stirred and heated at 110 °C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired product.
Comparative Reactivity in Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in drug discovery. The nucleophilicity of the amine is a key factor in the success of these couplings. The Boc-protected amino group on the thiazole ring of the title compound is not available for direct coupling; however, the 2-amino group of the deprotected analogue can be acylated.
Table 4: Comparison of Yields in Amide Bond Formation with Boc-Glycine
| Entry | Heterocyclic Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-aminothiazole-4-carboxylate | HATU / DIPEA | DIPEA | DMF | RT | 96 | Low⁴ |
| 2 | Glycine Benzyl Ester | WSC / HOBt | - | THF | -5 to RT | Overnight | 92.3[8] |
| 3 | Various amines | T3P | - | - | - | - | Good to Excellent⁵ |
| 4 | Low-reactivity N-heterocycles | DMAPO / Boc₂O | - | - | RT | - | >85 (for 104 compounds)[10] |
⁴A similar coupling with a sterically hindered amine and carboxylic acid using HATU/DIPEA gave low yields.[9] ⁵T3P® is a versatile coupling reagent for a wide range of amines.
Experimental Protocol: Amide Bond Formation
The following is a general protocol for amide bond formation using a common coupling reagent.[11]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Heterocyclic amine (1.1 mmol)
-
HATU (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the heterocyclic amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Relevance in Drug Discovery: Targeting Signaling Pathways
Thiazole-containing compounds have been identified as potent inhibitors of various protein kinases involved in disease signaling pathways. For instance, derivatives of the 2-aminothiazole scaffold are known to target p38 MAP kinase and Transforming Growth Factor-β (TGF-β) receptor I kinase (ALK5), both of which are implicated in inflammatory diseases and cancer.[12][13][14][15] The ability to functionalize the thiazole core through the reactions benchmarked in this guide is therefore of high importance for the development of novel kinase inhibitors.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 14. researchgate.net [researchgate.net]
- 15. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Characterization of N-Boc-aminothiazoles: A Comparative Guide
In the development of pharmaceutical compounds, the robust characterization of intermediates such as N-Boc-aminothiazoles is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods is a cornerstone of this process, demonstrating that a chosen procedure is fit for its intended purpose.[1] Cross-validation between different analytical techniques provides a higher level of assurance of the compound's identity, purity, and strength. This guide offers a comparative overview of common analytical methods for the characterization of N-Boc-aminothiazoles, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the nature of the sample matrix. For N-Boc-aminothiazoles, a combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization. The following tables summarize key performance parameters for commonly used methods.
Table 1: Quantitative Analysis - Chromatographic Methods
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS |
| Analyte | Novel Aminothiazole (21MAT) | Novel Aminothiazole (21MAT) in rat plasma |
| Instrumentation | High-Performance Liquid Chromatography with UV Detector | Liquid Chromatography with Tandem Mass Spectrometry |
| Linearity Range | 0.5, 1, and 1.5 mg/mL (concentrations tested)[2] | 1.25–1250 ng/mL[3] |
| Accuracy | Within ±15% of the nominal value | 85.0% to 115.0% of nominal concentration[4] |
| Precision (%CV) | Within 15.0%[4] | Within 15.0%[4] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated, but linearity suggests low ng/mL range |
| Limit of Quantification (LOQ) | Not explicitly stated | 1.25 ng/mL[3] |
| Sample Preparation | Direct injection of analytical solutions[2] | Protein precipitation from plasma[3] |
Table 2: Qualitative Analysis - Spectroscopic Methods
| Parameter | Method 3: ¹H NMR Spectroscopy | Method 4: FTIR Spectroscopy | Method 5: Mass Spectrometry |
| Purpose | Structural Elucidation | Functional Group Identification | Molecular Weight and Fragmentation Analysis |
| Key Observables | Chemical shifts (ppm), coupling constants (Hz), integration | Absorption bands (cm⁻¹) | Mass-to-charge ratio (m/z) of molecular ion and fragment ions |
| Typical N-Boc-aminothiazole Signals | -NH proton (singlet, ~4.9 ppm), thiazole protons (6.7-7.8 ppm), Boc protons (singlet, ~1.5 ppm)[5][6] | N-H stretching (~3353 cm⁻¹), C=O stretching (Boc, ~1700 cm⁻¹), C=N stretching (~1515 cm⁻¹), C-S-C stretching (~1091 cm⁻¹)[5] | Molecular ion peak corresponding to the compound's molecular weight[7] |
| Sample Preparation | Dissolution in a deuterated solvent (e.g., DMSO-d₆)[8] | KBr disc or other suitable sample preparation for solid/liquid analysis[8] | Dissolution in a suitable solvent for infusion or chromatographic introduction[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of any analytical method.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the purity assessment and quantification of N-Boc-aminothiazoles.[9]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Phenomenex® Luna C₁₈ (50 mm × 4.6 mm, 5 μm) or equivalent.[10]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile (e.g., 55:45 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 272 nm.[10]
-
Sample Preparation: Dissolve the N-Boc-aminothiazole compound in the mobile phase to a known concentration.[9]
-
Analysis: Inject a defined volume of the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of the N-Boc-aminothiazole peak. Calculate the purity by comparing the peak area of the main component to the total area of all peaks. Quantify the amount using a calibration curve prepared from standard solutions.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of N-Boc-aminothiazoles in complex matrices like biological fluids.[10]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Xterra RP® C₁₈ (150 mm × 4.6 mm, 5 μm) or equivalent.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol, acetonitrile, and 5 mM ammonium formate solution with 0.1% v/v formic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[3]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of the analyte and an internal standard.[3]
-
Sample Preparation (from plasma): Protein precipitation by adding a precipitating agent (e.g., methanol/acetonitrile mixture) to the plasma sample, followed by centrifugation to remove the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for the structural confirmation of synthesized N-Boc-aminothiazole derivatives.[7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).[8]
-
Sample Preparation: Dissolve a small amount of the purified N-Boc-aminothiazole derivative in a deuterated solvent (e.g., DMSO-d₆).[8]
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the observed signals to confirm the presence of the N-Boc group, the aminothiazole ring, and any other substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the N-Boc-aminothiazole molecule.[11]
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the N-Boc-aminothiazole compound or analyze as a thin film or in solution.[8]
-
Analysis: Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[12]
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C=O (from the Boc group), C=N, and C-S functional groups to confirm the structure.[5]
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex experimental processes and logical connections.
Caption: Workflow for HPLC-UV analysis of N-Boc-aminothiazoles.
Caption: Workflow for LC-MS/MS bioanalysis of N-Boc-aminothiazoles.
Caption: Logical relationship for cross-validation of analytical methods.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jemit.fmipa.unila.ac.id [jemit.fmipa.unila.ac.id]
Comparative cost analysis of different synthetic pathways to Methyl 2-Boc-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis
The synthesis of Methyl 2-Boc-aminothiazole-4-carboxylate, a key building block in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a comparative cost analysis of the most common pathways, offering a side-by-side examination of raw material costs, reaction yields, and process efficiency to aid researchers in selecting the most economical and practical approach for their needs.
Executive Summary
Two primary synthetic strategies for the core intermediate, Methyl 2-aminothiazole-4-carboxylate, are evaluated: the classic Hantzsch thiazole synthesis and a route involving the transesterification of the corresponding ethyl ester . Following the formation of the core, a final Boc-protection step yields the target molecule. This analysis reveals that while the Hantzsch synthesis offers a more direct route from simpler starting materials, the transesterification pathway may be more cost-effective if the ethyl ester precursor is readily available at a competitive price. The final Boc-protection step is a significant cost contributor, and its optimization is crucial for the overall economic viability of the synthesis.
Data Presentation: A Quantitative Comparison
The following tables summarize the estimated costs and key experimental parameters for each synthetic pathway. Prices for raw materials and reagents have been gathered from various suppliers and standardized to facilitate comparison. It is important to note that these prices are subject to market fluctuations and should be considered as estimates.
Table 1: Cost Analysis of a Hantzsch Synthesis-Based Pathway
| Step | Reactant/Reagent | Molar Mass ( g/mol ) | Price (USD/kg) | Cost (USD/mol) | Molar Eq. | Yield (%) |
| 1. Hantzsch Thiazole Synthesis | Methyl 3-bromo-2-oxopropanoate | 180.98 | 416.67 | 75.41 | 1.0 | 85 |
| Thiourea | 76.12 | 2.36 | 0.18 | 1.1 | ||
| Intermediate: Methyl 2-aminothiazole-4-carboxylate | ||||||
| 2. Boc Protection | Methyl 2-aminothiazole-4-carboxylate | 158.18 | - | - | 1.0 | 95 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 193.00 | 42.12 | 1.1 | ||
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 81.09 | 9.91 | 0.1 | ||
| Overall | ~127.62 | ~81 |
Table 2: Cost Analysis of a Transesterification-Based Pathway
| Step | Reactant/Reagent | Molar Mass ( g/mol ) | Price (USD/kg) | Cost (USD/mol) | Molar Eq. | Yield (%) |
| 1. Transesterification | Ethyl 2-aminothiazole-4-carboxylate | 172.20 | 454.55 | 78.28 | 1.0 | 90 |
| Sodium methoxide (30% in MeOH) | 54.02 | 36.90 | 1.99 | 1.1 | ||
| Intermediate: Methyl 2-aminothiazole-4-carboxylate | ||||||
| 2. Boc Protection | Methyl 2-aminothiazole-4-carboxylate | 158.18 | - | - | 1.0 | 95 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 193.00 | 42.12 | 1.1 | ||
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 81.09 | 9.91 | 0.1 | ||
| Overall | ~132.30 | ~86 |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are intended for research and development purposes and may require optimization for larger-scale production.
Pathway 1: Hantzsch Thiazole Synthesis
Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate
To a solution of methyl 3-bromo-2-oxopropanoate (1.0 eq) in ethanol, thiourea (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford Methyl 2-aminothiazole-4-carboxylate.
Pathway 2: Transesterification
Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate
Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol (1.1 eq, typically 25-30 wt%) is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction is then quenched by the addition of acetic acid to neutralize the base. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield Methyl 2-aminothiazole-4-carboxylate.
Final Step: Boc Protection
Synthesis of this compound
To a solution of Methyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to give the final product, this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Hantzsch synthesis pathway to the target compound.
Caption: Transesterification pathway to the final product.
Concluding Remarks
The choice between the Hantzsch synthesis and the transesterification pathway for the preparation of this compound will largely depend on the procurement cost and availability of the respective starting materials. The Hantzsch route offers a more convergent synthesis from basic precursors. In contrast, the transesterification route might be more advantageous if Ethyl 2-aminothiazole-4-carboxylate is accessible as a bulk chemical at a lower price point.
For both pathways, the Boc-protection step represents a significant portion of the overall cost. Therefore, optimizing this step by minimizing the excess of the expensive Boc anhydride and catalyst, as well as developing efficient purification methods, is critical for improving the economic feasibility of the synthesis on a larger scale. Researchers and process chemists are encouraged to perform a thorough cost analysis based on their specific supplier pricing and scale of production before committing to a particular synthetic route.
Safety Operating Guide
Proper Disposal of Methyl 2-Boc-aminothiazole-4-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like Methyl 2-Boc-aminothiazole-4-carboxylate is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of this compound, helping to mitigate risks and ensure that waste is managed in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to fresh air.
In all instances of exposure, seek immediate medical attention if symptoms develop or persist.
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate spill area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations. It is classified as chemical waste and requires professional handling.
Waste Characterization: While a specific Safety Data Sheet (SDS) for this compound is not available, related aminothiazole and Boc-protected compounds may possess properties of toxicity or may be irritants. Therefore, it should be treated as hazardous waste.
Segregation and Storage:
-
Waste Container: Use only appropriate and compatible containers for storing the waste material, with plastic containers being preferred.[1] The container must be in good condition with a secure, screw-on cap.[2]
-
Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, including the full chemical name: "this compound".[1][3]
-
Storage Location: Store the chemical waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][2][3] This area must be inspected weekly for any signs of leakage.[2]
-
Incompatible Wastes: Store this waste separately from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent violent reactions or the emission of flammable or poisonous gases.[2] Boc protecting groups are known to be cleaved under acidic conditions.[4][5][6][7]
Disposal Procedure:
-
Collection: Collect all waste containing this compound, including any contaminated materials like gloves or paper towels, in the designated hazardous waste container.
-
Container Management: Keep the waste container closed except when adding waste.[1][3] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][3] Federal and state regulations govern the disposal of hazardous waste from the moment it is generated until its final treatment or disposal.[3]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[8]
-
DO NOT dispose of this chemical in the regular trash.[8]
Waste Minimization
To reduce the environmental impact and disposal costs, laboratories should adopt waste minimization practices:
-
Order only the smallest necessary quantity of the chemical.[1][3]
-
Maintain a current inventory of all chemicals in the laboratory to avoid duplicate orders.[1][3]
-
Consider sharing surplus chemicals with other research groups.[1]
-
If feasible, reduce the scale of experiments to generate smaller volumes of waste.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit (SAA) | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [1][3] |
| Storage Time Limit (SAA) | Up to 12 months from the date waste is first added to the container | [1][3] |
| Container Headroom | At least one inch | [2] |
| pH for Drain Disposal (Not Applicable for this compound) | Between 5.5 and 10.5 for dilute aqueous solutions of certain chemicals | [8] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. odu.edu [odu.edu]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. acs.org [acs.org]
Personal protective equipment for handling Methyl 2-Boc-aminothiazole-4-carboxylate
Essential Safety and Handling Guide for Methyl 2-Boc-aminothiazole-4-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS 850429-62-8). Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Classification:
A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.
Quantitative Data Summary
Due to the limited availability of a specific SDS, comprehensive quantitative data such as occupational exposure limits (OELs) are not available. The table below summarizes the available physical and chemical properties.
| Property | Value |
| Molecular Formula | C10H14N2O4S[4] |
| Molecular Weight | 258.29 g/mol [4] |
| Appearance | Solid |
| Melting Point | 156-160 °C[4] |
| Density | 1.297 g/cm³[4] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the generation and inhalation of dust.[3]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes and airborne particles.[3]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling. Use proper glove removal technique to avoid skin contact.[1][5]
-
Body Protection: A lab coat or a long-sleeved gown should be worn. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[5]
2. Pre-Handling Protocol
-
Ensure the work area is clean, uncluttered, and free of ignition sources.
-
Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[3]
-
Assemble all necessary equipment and reagents before commencing work.
3. Handling Protocol
-
Weighing and Transfer: Perform all weighing and transfer operations within a chemical fume hood.[3] Use non-sparking tools and handle the solid carefully to avoid creating dust.[3]
-
Dissolving and Reactions: When dissolving the solid, add it slowly to the solvent to prevent splashing. If heating is required, use a well-controlled heating mantle and monitor the process closely.
4. Post-Handling Protocol
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Decontaminate all surfaces and equipment used in the procedure.
-
Properly label and store any remaining material in a tightly closed container in a cool, dry, and well-ventilated area.[1]
5. Emergency Procedures
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[1][3]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
-
In Case of a Spill: Evacuate the area. Avoid generating dust. Wear appropriate PPE and sweep the spilled material into a suitable, sealed container for disposal.[2] Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection
-
Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.
2. Waste Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal Method
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
Follow all local, state, and federal regulations for chemical waste disposal.[3]
-
Dispose of contaminated packaging as unused product.[5]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
